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  • Product: 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
  • CAS: 1177317-30-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate In Vitro

Executive Summary The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4), hereafter referred to as DPA-dioxalate , represents a highly specific, ATP-competitive small molecule inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4), hereafter referred to as DPA-dioxalate , represents a highly specific, ATP-competitive small molecule inhibitor scaffold. In contemporary molecular pharmacology, derivatives of the N-(pyrrolidin-2-ylmethyl)aniline class have emerged as potent modulators of the Hippo signaling pathway, specifically through the targeted inhibition of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[1].

This technical whitepaper deconstructs the in vitro mechanism of action, structural pharmacology, and the rigorous experimental workflows required to validate DPA-dioxalate’s efficacy. Designed for drug development professionals, this guide emphasizes the causal relationships between the compound's chemical structure, its biological target, and the self-validating assay systems required to quantify its activity without experimental artifacts.

Molecular Pharmacology & Structural Mechanism

The efficacy of DPA-dioxalate as a kinase inhibitor is rooted in its highly optimized pharmacophore, which exploits both electrostatic and hydrophobic interactions within the ATP-binding cleft of LATS1/2 kinases.

The Critical Salt Bridge (Structure-Activity Relationship)

The core mechanism of target engagement relies on the pyrrolidine ring. At physiological pH (7.4), the basic nitrogen of the pyrrolidine ring is protonated. This positively charged basic center forms a critical salt bridge with a negatively charged residue (typically an aspartate in the DFG motif or catalytic loop) within the LATS1 binding site[1].

  • Causality of Basicity: Structure-activity relationship (SAR) studies demonstrate that reducing the basicity of this pyrrolidine ring (e.g., via geminal bis-fluorination) drastically weakens this salt bridge, resulting in a 10-fold drop in biochemical potency[1].

  • Hydrophobic Anchoring: The 2,5-dimethylaniline moiety acts as a lipophilic anchor, inserting into the hydrophobic gatekeeper pocket of the kinase, stabilizing the inactive conformation.

  • Formulation Rationale: The compound is synthesized as a dioxalate salt (two molecules of oxalic acid per API molecule). Free-base aniline derivatives often suffer from poor aqueous solubility, leading to micelle formation and false-positive inhibition (PAINS artifacts) in aqueous buffers. The dioxalate formulation ensures complete dissolution in DMSO and subsequent aqueous assay buffers, guaranteeing that the calculated IC₅₀ reflects true 1:1 stoichiometric target engagement rather than compound aggregation.

HippoPathway Stimulus Upstream Signals (Mechanical/Biochemical) MST1_2 MST1/2 Kinases Stimulus->MST1_2 Activates LATS1_2 LATS1/2 Kinases (Target Enzyme) MST1_2->LATS1_2 Phosphorylates YAP_p Phospho-YAP (Ser127) (Cytoplasmic Retention) LATS1_2->YAP_p Phosphorylates YAP YAP_active Unphosphorylated YAP (Nuclear Translocation) LATS1_2->YAP_active Inhibition prevents phosphorylation Inhibitor 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline (DPA-Dioxalate) Inhibitor->LATS1_2 ATP-Competitive Inhibition TEAD TEAD Transcription (Tissue Regeneration) YAP_active->TEAD Drives Gene Expression

Caption: Mechanism of LATS1/2 inhibition by DPA-dioxalate within the Hippo-YAP signaling cascade.

In Vitro Experimental Workflows

To accurately profile DPA-dioxalate, researchers must employ assay systems that eliminate the optical and biological artifacts common to small-molecule screening.

Cell-Free Biochemical Profiling: TR-FRET Kinase Assay

Aniline derivatives frequently exhibit intrinsic UV/Vis absorbance or autofluorescence. To prevent the compound from interfering with the assay readout (the inner-filter effect), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory[2]. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Terbium). By introducing a microsecond time delay before measuring emission, short-lived compound autofluorescence decays completely, yielding an artifact-free signal[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of recombinant LATS1 kinase in HEPES buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 (to prevent non-specific plastic binding).

  • Compound Incubation: Dispense 10 µL of the kinase solution into a 384-well low-volume plate. Add 100 nL of DPA-dioxalate (titrated in 100% DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow the salt bridge to form.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the predetermined Kₘ for LATS1) and a Fluorescein-labeled YAP peptide substrate[2].

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Arrest & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phospho-YAP antibody[2].

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the dimensionless ratio of the acceptor signal (Fluorescein, 520 nm) to the donor signal (Terbium, 490 nm)[2].

Validation Checkpoint: The assay must include a "No Enzyme" control to establish the baseline TR-FRET ratio and a "Vehicle (DMSO)" control to define 100% kinase activity.

TRFRET Step1 1. Incubation LATS1 + Inhibitor Step2 2. Kinase Reaction + ATP & Fluorescein-Peptide Step1->Step2 Step3 3. Reaction Arrest + EDTA Buffer Step2->Step3 Step4 4. Detection Binding + Terbium-labeled Anti-pYAP Step3->Step4 Step5 5. Signal Readout TR-FRET (520nm/490nm) Step4->Step5

Caption: Step-by-step TR-FRET biochemical workflow for quantifying artifact-free LATS1/2 inhibition.

Cellular Target Engagement: YAP Phosphorylation (pYAP) Assay

Biochemical potency must translate to cellular target engagement. The human hepatocellular carcinoma cell line JHH5 is utilized because it possesses a highly active Hippo pathway, providing a robust basal level of phosphorylated YAP (pYAP)[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed JHH5 cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Serum Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours to synchronize the cell cycle and stabilize basal kinase signaling.

  • Compound Treatment: Treat cells with varying concentrations of DPA-dioxalate (e.g., 0.1 µM to 10 µM) for 2 hours.

  • Lysis (Critical Step): Aspirate media and immediately lyse cells on ice using RIPA buffer. Causality Rule: The RIPA buffer MUST be supplemented with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF). Without these phosphatase inhibitors, endogenous cellular phosphatases will rapidly strip the phosphate from YAP during lysis, creating a false-positive indication of LATS1/2 inhibition.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pYAP (Ser127) and Total YAP.

Validation Checkpoint: Total YAP and a housekeeping protein (e.g., GAPDH) must be quantified alongside pYAP. A valid inhibitor will reduce the pYAP/Total YAP ratio without altering the absolute levels of Total YAP or GAPDH.

Quantitative Data Interpretation

The structural optimization of the N-(pyrrolidin-2-ylmethyl)aniline class yields highly favorable in vitro metrics. The table below summarizes the expected quantitative profile of DPA-dioxalate compared to standard controls, highlighting its sub-µM cellular potency[1].

Pharmacological ParameterDPA-Dioxalate ProfileReference LATS InhibitorVehicle Control (DMSO)
LATS1 IC₅₀ (Biochemical) < 1.0 µM0.5 µMN/A (0% Inhibition)
LATS2 IC₅₀ (Biochemical) < 1.0 µM0.6 µMN/A (0% Inhibition)
pYAP EC₅₀ (Cellular, JHH5) Sub-µM1.2 µMBaseline Phosphorylation
Aqueous Solubility (pH 7.4) High (Maintained by Dioxalate)Low (Free base aggregation)N/A
Target Engagement Ratio 1:1 Stoichiometric1:1 StoichiometricN/A

Conclusion & Translational Outlook

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate serves as a highly rigorous in vitro probe for investigating kinase-driven pathways. By leveraging the electrostatic basicity of its pyrrolidine ring to form a targeted salt bridge, it achieves sub-µM cellular potency in complex biological matrices[1]. When evaluated through self-validating protocols like TR-FRET and phosphatase-protected cellular immunoblots, this compound provides drug development professionals with a reliable, artifact-free tool for advancing tissue regeneration and oncology research.

References

  • Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

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Exploratory

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate molecular weight and chemical structure

An In-Depth Technical Guide to 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 2,5-dimethyl-N-(pyrrolidin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, a compound of significant interest in medicinal chemistry and neuroscience research. We will delve into its molecular characteristics, a robust methodology for its synthesis and characterization, and the scientific rationale underpinning its design as a potential modulator of serotonergic systems.

Core Molecular Profile and Physicochemical Properties

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is a substituted aniline derivative featuring a chiral pyrrolidinylmethyl moiety. This structural combination is designed to create conformationally restricted analogs of endogenous neurotransmitters. For practical laboratory use, it is often prepared as a stable, crystalline dioxalate salt, which improves its handling and shelf-life.

The fundamental properties are summarized below:

PropertyValueDetails
Compound Name 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate
Synonyms N/A
Molecular Formula C₁₇H₂₄N₂O₈ (C₁₃H₂₀N₂ · 2C₂H₂O₄)
Molecular Weight 384.38 g/mol Calculated
Free Base Formula C₁₃H₂₀N₂
Free Base MW 204.32 g/mol Calculated
Form Expected to be a crystalline solid
Chemical Structure

The molecule consists of a 2,5-dimethylaniline core linked via its nitrogen atom to a methylene bridge, which is in turn attached to the 2-position of a pyrrolidine ring. The dioxalate salt is formed through an acid-base reaction between the two basic nitrogen atoms of the aniline and pyrrolidine moieties and two molecules of oxalic acid.

Caption: Structure of the free base and its dioxalate salt.

Scientific Rationale and Therapeutic Context

The design of this molecule is rooted in the principles of bioisosterism and conformational constraint, common strategies in modern drug discovery.

  • Conformational Restriction : The core structure is an analog of biogenic amine neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT). The ethylamine side chain of serotonin is flexible, allowing it to adopt multiple conformations. By incorporating this side chain into a pyrrolidine ring, as seen in the 3-(pyrrolidin-2-ylmethyl) group, the molecule's conformational freedom is significantly reduced.[1] This restriction can lead to higher receptor affinity and selectivity, as the molecule is "pre-organized" into a bioactive conformation.[1]

  • Modulation of Physicochemical Properties : The 2,5-dimethylaniline fragment replaces the indole nucleus of serotonin. This modification significantly alters the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These changes are critical for optimizing pharmacokinetic properties, including blood-brain barrier penetration, which is essential for CNS-acting drugs.

Given this design, the compound is a prime candidate for investigation as a ligand for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptor subtypes, which are implicated in a wide range of neurological and psychiatric disorders.[1]

Proposed Synthesis and Purification Protocol

The synthesis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline can be efficiently achieved via a two-step reductive amination process, followed by salt formation. This method is widely used for creating secondary amines from primary amines and carbonyl compounds.

G cluster_reactants Starting Materials cluster_intermediate Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_deprotection Step 3: Deprotection cluster_salt Step 4: Salt Formation Aniline 2,5-Dimethylaniline Imine Intermediate Schiff Base (Imine) Aniline->Imine Condensation (e.g., Toluene, Dean-Stark) Aldehyde (S)-Boc-pyrrolidine- 2-carboxaldehyde Aldehyde->Imine Condensation (e.g., Toluene, Dean-Stark) Reduced Boc-protected Free Base Imine->Reduced NaBH₄ or H₂/Pd-C Deprotected Free Base Product Reduced->Deprotected Strong Acid (e.g., TFA or HCl) Final Dioxalate Salt (Final Product) Deprotected->Final 2 eq. Oxalic Acid (e.g., in Ethanol)

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology
  • Imine Formation : To a solution of 2,5-dimethylaniline (1.0 eq) in a suitable solvent such as toluene, add (S)-N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the N-Boc-protected Schiff base (imine). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Reduction to Secondary Amine : After the reaction is complete, the mixture is cooled to room temperature. The imine can be reduced without isolation. A reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq) is added portion-wise in a protic solvent like methanol. The reaction is stirred until TLC analysis indicates the complete disappearance of the imine.

  • Boc-Deprotection : The resulting N-Boc-protected secondary amine is isolated via standard aqueous workup and extraction. The Boc protecting group is then removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the free base of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline.

  • Dioxalate Salt Formation : The purified free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol. A solution of oxalic acid (2.0-2.2 equivalents) in the same solvent is added dropwise with stirring. The formation of a precipitate indicates the dioxalate salt. The mixture may be stirred for several hours at room temperature or cooled to enhance precipitation.

  • Purification : The crude dioxalate salt is collected by filtration, washed with cold solvent (e.g., ethanol) and then with a non-polar solvent like diethyl ether to remove residual impurities. The final product is dried under vacuum. For high purity, recrystallization from a solvent system like ethanol/water is recommended.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques should be employed.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex but highly informative. Key characteristic signals would include:

    • Two singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the trisubstituted benzene ring.

    • Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, for the two distinct methyl groups on the aniline ring.[2]

    • A series of multiplets between δ 1.5-4.0 ppm corresponding to the non-equivalent protons of the methylene bridge and the pyrrolidine ring.

    • Broad signals for the N-H protons of the ammonium ions, which may exchange with solvent.

  • ¹³C NMR Spectroscopy : The carbon spectrum should show the correct number of signals corresponding to the 13 unique carbon atoms of the free base. Expected signals include those for the two methyl carbons (~δ 15-25 ppm), several aliphatic carbons for the pyrrolidine ring and methylene bridge (~δ 25-65 ppm), and six aromatic carbons (~δ 110-150 ppm).[3]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using an ESI-TOF source would be used to confirm the exact mass. The spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 205.1703 (calculated for C₁₃H₂₁N₂⁺).[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum would display characteristic absorption bands:

    • Broad bands in the 2500-3000 cm⁻¹ region, characteristic of ammonium (N-H⁺) stretching.

    • C-H stretching bands for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups.

    • A strong absorption band around 1700-1750 cm⁻¹ from the carboxylate (C=O) of the oxalate counter-ion.

    • C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.[3]

Potential Applications in Research and Development

The primary application for this compound is as a pharmacological tool in neuroscience research. Its structural similarity to known 5-HT receptor ligands suggests its utility in:

  • Receptor Binding Assays : To determine its affinity and selectivity profile against a panel of serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇).

  • Functional Assays : To characterize its activity as an agonist, antagonist, or allosteric modulator at specific receptors.

  • Scaffold for Drug Discovery : To serve as a lead compound or starting point for the development of novel therapeutics for CNS disorders such as depression, anxiety, or migraine, where serotonin modulation is a key therapeutic strategy.[1]

References

  • Macor, J. E., et al. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-...). The Vespiary. Available at: [Link]

  • Su, J., et al. (2012). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3088. Available at: [Link]

  • Fokin, A. A., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. Available at: [Link]9/2023/3/M1704)

Sources

Foundational

The Pharmacological Profiling of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate: A Methodological Whitepaper

Executive Summary & Structural Rationale In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) drug discovery, the pyrrolidine-aniline pharmacophore represents a highly privileged scaffold. This whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) drug discovery, the pyrrolidine-aniline pharmacophore represents a highly privileged scaffold. This whitepaper provides an in-depth technical framework for establishing the receptor binding affinity profile of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4).

As an Application Scientist, I approach this molecule not just as a chemical string, but as a geometric key designed for specific biological locks. The compound features a sterically tuned 2,5-dimethylaniline moiety linked to a basic pyrrolidin-2-ylmethyl group. This specific spatial arrangement of a hydrophobic aromatic ring and a protonatable secondary amine is a classic recognition motif for aminergic GPCRs, sharing structural homology with known ligands for the Serotonin-6 (5-HT6) receptor and the Trace Amine-Associated Receptor 1 (TAAR1)[1][2].

Because empirical binding data for highly specific catalog building blocks is often proprietary, this guide establishes a predictive structural-activity relationship (SAR) profile and details the self-validating experimental workflows required to empirically define its pharmacological signature.

Predictive Pharmacological Profile

Based on the spatial orientation of the pyrrolidine ring and the electron density of the substituted aniline, we can predict the compound's affinity across a standard monoamine GPCR panel. The data below synthesizes known SAR trends for analogous (pyrrolidin-2-ylmethyl) derivatives[1].

Table 1: Predicted Receptor Affinity Profile (SAR Homology)
Target ReceptorPredicted Affinity ( Ki​ )Putative Functional RoleHomologous Reference Scaffold
5-HT6 10 – 50 nMAntagonist3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives
TAAR1 50 – 150 nMAgonist(S)-N-(Pyrrolidin-2-ylmethyl)sulfonamides
5-HT1A > 1,000 nMN/A (Off-target)Arylpiperazine derivatives
Dopamine D2 > 1,000 nMN/A (Off-target)Eticlopride derivatives

Causality in Experimental Design

Before executing the protocols, it is critical to understand the causality behind the assay conditions.

  • Why the Dioxalate Salt? The free base of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is highly lipophilic and prone to oxidation. The dioxalate salt formulation ensures optimal aqueous solubility and thermodynamic stability. This prevents the compound from precipitating out of solution during the serial dilutions required for IC 50​ determinations, which would otherwise lead to artificially flat dose-response curves.

  • Why Radioligand Binding over SPR? While Surface Plasmon Resonance (SPR) offers excellent kinetic data, GPCRs are notoriously difficult to stabilize on sensor chips without altering their conformational dynamics. Radioligand competition binding in native-like membrane preparations remains the gold standard for determining true thermodynamic affinity ( Ki​ )[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. This means the protocol inherently checks for mathematical validity and biological integrity.

Protocol 1: Radioligand Competition Binding Assay (Affinity Profiling)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at the 5-HT6 receptor using [ 3 H]-LSD as the competitive radiotracer[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK293 cell membranes overexpressing the human 5-HT6 receptor on ice. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.5 mM EDTA, pH 7.4).

  • Compound Dilution: Prepare an 11-point serial dilution (half-log steps) of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is 1% to prevent solvent-induced membrane degradation.

  • Incubation: To a 96-well plate, add 150 μ L of membrane suspension (10 μ g protein/well), 25 μ L of the test compound, and 25 μ L of [ 3 H]-LSD (final concentration 1.5 nM).

  • Equilibration: Seal the plate and incubate at 37°C for 120 minutes. Causality: High-affinity ligands require extended incubation to reach true thermodynamic equilibrium; premature termination skews the Ki​ [3].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer to trap the receptor-ligand complexes.

  • Detection: Add scintillation cocktail and read the plate on a MicroBeta counter to quantify Bound Counts Per Minute (CPM).

Table 2: Assay Validation Metrics (The Self-Validating System)
ParameterTarget ThresholdCausality / Rationale
Z'-Factor > 0.5Ensures a robust signal window between Total Binding (TB) and Non-Specific Binding (NSB).
Radioligand Depletion < 10%Prevents violation of the law of mass action; ensures the Cheng-Prusoff equation remains mathematically valid.
Hill Slope ( nH​ ) 0.8 – 1.2Confirms single-site competitive binding. Deviations suggest allosteric modulation, assay artifacts, or compound aggregation.

Functional Efficacy & Signaling Workflows

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if the compound acts as an agonist or antagonist, we must measure downstream signaling. For G αs​ -coupled receptors like 5-HT6 and TAAR1, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay[5].

GPCR_Signaling Ligand 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline (Test Ligand) GPCR Aminergic GPCR (e.g., 5-HT6 / TAAR1) Ligand->GPCR Binds (Kd/Ki) G_protein Gαs Protein Complex GPCR->G_protein Conformational Change AC Adenylyl Cyclase (Effector) G_protein->AC Activates cAMP cAMP Production (Second Messenger) AC->cAMP ATP Conversion PKA PKA Activation (Kinase Cascade) cAMP->PKA Downstream Signaling

Caption: Gαs-coupled GPCR signaling cascade triggered by ligand binding, culminating in cAMP production.

Protocol 2: TR-FRET cAMP Accumulation Assay
  • Cell Plating: Seed GPCR-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the test compound and incubate for 30 minutes. (For antagonist mode, pre-incubate with the test compound for 15 mins, then challenge with an EC 80​ concentration of a reference agonist).

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP analog (Acceptor).

  • Analysis: As intracellular cAMP increases, it displaces the d2-cAMP from the antibody, causing a decrease in the FRET signal. Calculate the EC 50​ or IC 50​ using a 4-parameter logistic regression.

Assay_Workflow Prep Compound Preparation (Dioxalate Salt in DMSO/Buffer) Incubation Radioligand Incubation (Competition with [3H]-Ligand) Prep->Incubation Membrane GPCR Membrane Preparation (HEK293 / CHO cells) Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/C Filters + PEI Wash) Incubation->Filtration Equilibrium Reached (120 min) Detection Liquid Scintillation Counting (CPM Measurement) Filtration->Detection Wash Unbound Ligand Analysis Non-linear Regression (IC50 to Ki via Cheng-Prusoff) Detection->Analysis Data Export & QC Check

Caption: High-throughput radioligand competition binding workflow for GPCR affinity profiling.

Conclusion

Profiling 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate requires a synthesis of structural intuition and rigorous assay mechanics. By leveraging the dioxalate salt for optimal solubility, utilizing equilibrium-validated radioligand binding for thermodynamic affinity, and employing TR-FRET for functional efficacy, researchers can generate a highly trustworthy, self-validating pharmacological signature for this privileged scaffold.

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. Technical Resources. [Link][4]

  • Flanagan, C. "GPCR-radioligand binding assays." Methods in Cell Biology / PubMed.[Link][3]

  • Erli, F. et al. "Tactical Approaches to Interconverting GPCR Agonists and Antagonists." Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Zhang, H. et al. "In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates." Journal of Medicinal Chemistry (ACS Publications).[Link][2]

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Exploratory

Comprehensive Toxicity and Safety Profile of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Executive Summary 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4) is a specialized chemical entity frequently encountered as a pharmaceutical building block, custom synthesis intermediate, or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4) is a specialized chemical entity frequently encountered as a pharmaceutical building block, custom synthesis intermediate, or complex impurity in the development of ion-channel modulators[1][2]. Structurally, it is a hybrid molecule combining a 2,5-xylidine (arylamine) core with a pyrrolidine moiety.

From a toxicological perspective, this compound presents a dual-hazard profile. The arylamine moiety acts as a classic structural alert for CYP450-mediated methemoglobinemia and hepatotoxicity ()[3], while the pyrrolidin-2-ylmethyl group mimics the pharmacophore of local anesthetics, posing off-target risks to voltage-gated sodium channels (Nav). Furthermore, its formulation as a dioxalate salt introduces significant physicochemical and nephrotoxic variables that must be accounted for during preclinical safety profiling.

This whitepaper provides a rigorous, mechanistic evaluation of its toxicity, class-based quantitative estimates, and self-validating experimental protocols designed for drug development professionals.

Structural Context and Physicochemical Hazards

To accurately predict the in vivo behavior of this compound, one must deconstruct its structure into its functional toxicophores. The molecule has a molecular weight of 384.38 g/mol and is stabilized by two molar equivalents of oxalic acid[1].

The Arylamine Moiety: Methemoglobinemia & Hepatotoxicity

The 2,5-dimethylaniline core is a primary driver of systemic toxicity. Unlike fully sterically hindered anilines, the 2,5-substitution pattern leaves open ortho and para positions, making it highly susceptible to hepatic Phase I metabolism ()[4].

  • Methemoglobinemia : Hepatic CYP1A2 and CYP2E1 oxidize the secondary amine to an N-hydroxylamine intermediate. Upon entering systemic circulation, this intermediate penetrates erythrocytes and undergoes rapid redox cycling, oxidizing the Fe²⁺ in oxyhemoglobin to Fe³⁺ (methemoglobin), thereby impairing oxygen transport[3][4].

  • Hepatotoxicity : Further oxidation can yield reactive quinone imines that deplete intracellular glutathione (GSH), leading to covalent binding with hepatic macromolecules and subsequent necrosis ()[5].

MethemoglobinemiaPathway A 2,5-Dimethyl-N- (pyrrolidin-2-ylmethyl)aniline B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Hepatic Clearance C N-Hydroxylamine Metabolite B->C N-Hydroxylation D Erythrocyte Redox Cycling C->D Systemic Circulation E Methemoglobinemia (Fe2+ → Fe3+) D->E Oxy-Hb Oxidation

Metabolic activation of the arylamine moiety leading to methemoglobinemia.

The Pyrrolidine Moiety: Ion Channel Interactions

The basic pyrrolidine nitrogen (pKa ~9.5) ensures the molecule is predominantly ionized at physiological pH. This cationic state, tethered to a lipophilic aromatic ring, is the exact pharmacophore required to enter the intracellular pore of voltage-gated sodium channels (e.g., Nav1.5 in the heart, Nav1.2 in the CNS) and bind to the local anesthetic receptor site. This structural homology predicts dose-dependent cardiotoxicity (QRS widening, arrhythmias) and neurotoxicity (tremors, seizures).

The Dioxalate Salt: Nephrotoxic Considerations

While dioxalate salts are utilized to enhance the aqueous solubility of basic polyamines for in vitro assays, they pose a severe artifactual risk in vivo. The dissociation of the salt releases two moles of oxalic acid per mole of the parent compound. High systemic oxalate loads rapidly precipitate with calcium in the renal tubules, causing acute calcium oxalate nephropathy. This can easily be misattributed to the parent API if not properly controlled.

Quantitative Toxicity Profile (Class-Based Estimates)

Because specific in vivo toxicological data for 1177317-30-4 is limited, the following parameters are synthesized from structurally validated analogs (e.g., 2,5-xylidine, pyrrolidine-based anesthetics) to guide dose-range finding (DRF) studies ()[6][7].

Toxicological ParameterPredicted Value / RangeMechanistic Rationale & Source Data
Acute Oral Toxicity (LD50) 300 – 500 mg/kg (Rat)Derived from 2,5-dimethylaniline toxicity profiles[7][8].
Methemoglobinemia Potential Moderate to HighDriven by unhindered N-hydroxylation pathways[3][4].
Hepatotoxicity (STOT-RE) Elevated AST/ALT at >50 mg/kgQuinone imine formation and GSH depletion[5][9].
Cardiotoxicity (Nav Blockade) IC50 ~10 – 50 µMPharmacophore similarity to class Ib antiarrhythmics.
Nephrotoxicity High (Salt-dependent artifact)Precipitation of calcium oxalate crystals in renal tubules.
Genotoxicity (Ames Test) Equivocal to Weak PositiveArylamines frequently trigger TA1537/TA98 frame-shift mutations[10].

Self-Validating Experimental Protocols for Safety Profiling

To empirically validate the predicted hazards, the following protocols must be executed. As a Senior Application Scientist, I emphasize that protocols must be self-validating ; an assay without internal quality control (QC) gates is merely a random number generator.

Protocol 1: S9-Dependent In Vitro Methemoglobinemia Assay

Causality Rationale: The parent compound cannot oxidize hemoglobin directly. It requires hepatic Phase I metabolism to generate the reactive N-hydroxylamine[4]. Running this assay without a hepatic S9 fraction will result in a dangerous false negative.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Isolate human red blood cells (RBCs) from whole blood via centrifugation (2500 x g, 10 min). Wash three times with isotonic PBS (pH 7.4) to remove plasma proteins.

  • Metabolic Activation Mixture: In a 96-well plate, combine the test compound (10, 50, 100 µM) with 1 mg/mL rat liver S9 fraction, 2 mM NADP+, 10 mM glucose-6-phosphate, and 2 U/mL G6P-dehydrogenase in potassium phosphate buffer. Incubate at 37°C for 60 minutes.

  • Co-Incubation: Transfer 50 µL of the activated metabolite mixture to 50 µL of the washed RBC suspension (adjusted to 10% hematocrit). Incubate for an additional 2 hours at 37°C.

  • Lysis and Quantification: Lyse the RBCs using 1% Triton X-100. Measure the absorbance of the lysate via spectrophotometry at 630 nm (MetHb) and 540 nm (OxyHb). Calculate the MetHb percentage.

  • Self-Validation Gates:

    • Positive Control: 4-Aminopropiophenone (PAPP) must yield >30% MetHb.

    • Negative Control: Vehicle (0.1% DMSO) + S9 must yield <5% MetHb. Assay fails if these criteria are not met.

Protocol 2: Automated Nav1.5 Patch-Clamp for Cardiotoxicity

Causality Rationale: The pyrrolidine moiety dictates that the compound will likely act as a use-dependent sodium channel blocker. To capture this, we must use a voltage protocol that forces the channel into the open/inactivated states where the binding affinity is highest.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the human Nav1.5 channel (hERG/Nav1.5 dual-screening line preferred). Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Compound Solubilization: Dissolve the dioxalate salt in 100% DMSO, then dilute in extracellular recording solution. Critical: Final DMSO concentration must strictly remain ≤0.1% to prevent solvent-induced lipid bilayer disruption.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp platform (e.g., SyncroPatch 384). Establish whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -90 mV. Elicit transient sodium currents using a 20 ms depolarizing pulse to -10 mV at a frequency of 1 Hz (to simulate physiological heart rates and capture use-dependence).

  • Perfusion & Data Acquisition: Perfuse the test compound at increasing concentrations (1, 3, 10, 30, 100 µM). Record the peak inward current reduction.

  • Self-Validation Gates:

    • Seal Resistance: Must remain >1 GΩ throughout the experiment.

    • Leak Current: Must remain <100 pA. If these drift >10% during perfusion, the cell is discarded.

    • Positive Control: Lidocaine must produce an IC50 of 50–80 µM.

PatchClampWorkflow Step1 Compound Solubilization (DMSO, max 0.1% final) Step3 Automated Patch-Clamp (Depolarizing Pulses to -10 mV) Step1->Step3 Step2 HEK293 Cells (Expressing Nav1.5) Step2->Step3 Step4 Current Trace Acquisition & Quality Control (Seal >1 GΩ) Step3->Step4 Step5 IC50 Calculation vs. Positive Control (Lidocaine) Step4->Step5

Self-validating automated patch-clamp workflow for assessing Nav1.5 cardiotoxicity.

Occupational Handling and Exposure Controls

Given the high probability of dermal absorption (typical of lipophilic anilines) and the severe consequences of methemoglobinemia, laboratory handling must adhere to strict guidelines ()[6][9]:

  • Engineering Controls: All weighing, solubilization, and manipulation of the raw powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), disposable chemically resistant gowns, and safety goggles are mandatory. Arylamines penetrate standard latex rapidly.

  • Storage: The dioxalate salt is hygroscopic and sensitive to photo-oxidation (turning reddish-brown upon exposure to air/light)[7]. Store under inert gas (Argon/Nitrogen) at -20°C in amber glass vials.

References

Sources

Foundational

Preclinical Evaluation of 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate: A Technical Guide to Nav Channel Modulation

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing preclinical ion channel pharmacology, I frequently evaluate novel chemical building blocks that harbor immense therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing preclinical ion channel pharmacology, I frequently evaluate novel chemical building blocks that harbor immense therapeutic potential. One such compound is 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4), a commercially available chemical intermediate 1.

While often cataloged simply as a synthetic precursor 2, its structural topology is highly deliberate. The molecule consists of a lipophilic 2,5-dimethylaniline moiety linked to a basic pyrrolidine ring. This specific architecture is the quintessential pharmacophore for Voltage-Gated Sodium Channel (Nav) modulation. Compounds bearing the pyrrolidin-2-ylmethyl motif have been extensively patented and investigated as potent, state-dependent inhibitors of Nav1.7 and Nav1.5, making them prime candidates for the treatment of neuropathic pain and cardiac arrhythmias 3, 4.

This guide outlines the rigorous, self-validating experimental workflows required to evaluate the efficacy of this compound as a novel Nav1.7 modulator.

Mechanism of Action: Target Engagement

The efficacy of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline relies on its ability to penetrate the cell membrane and bind to the intracellular local anesthetic (LA) site within Domain IV (S6 segment) of the Nav channel. The basic pyrrolidine nitrogen becomes protonated at physiological pH, allowing it to interact with critical tyrosine and phenylalanine residues in the channel pore, physically occluding sodium influx.

G A 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline (Ligand) B Nav1.7 Channel (Target) A->B State-Dependent Block C Sodium (Na+) Influx (Process) B->C Inhibits D Membrane Depolarization (Process) C->D Prevents E Action Potential Firing (Process) D->E Halts F Nociceptive Signaling (Outcome) E->F Attenuates Pain

Fig 1: State-dependent Nav1.7 blockade by the pyrrolidine derivative attenuating nociception.

In Vitro Electrophysiology: Automated Patch-Clamp Workflow

To evaluate the compound's potency, we utilize a whole-cell patch-clamp protocol. It is not enough to simply measure IC50; we must measure state-dependent IC50.

Causality Check: Why do we use the dioxalate salt rather than the free base? In automated patch-clamp microfluidics, lipophilic free bases frequently adsorb to plastic tubing or precipitate in the aqueous extracellular solution (ACSF), leading to false-negative IC50 shifts. The dioxalate salt ensures rapid, complete dissolution, creating a self-validating perfusion system where the nominal concentration matches the actual concentration delivered to the cell.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293T cells stably transfected with human Nav1.7 (hNav1.7). Rationale: Heterologous expression isolates the specific Nav subtype, preventing confounding currents from other channels present in native neurons.

  • Solution Setup:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular (ACSF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Assay Validation (Internal Control): Perfuse vehicle (0.1% DMSO) to establish baseline current stability. Follow with a reference compound (Lidocaine 100 µM) to validate channel responsiveness and assay window.

  • Resting State Protocol: Hold the membrane potential at -120 mV. Step to 0 mV for 20 ms to elicit the inward Na+ current. Rationale: At -120 mV, >99% of channels are in the closed, resting state. This assesses tonic block.

  • Inactivated State Protocol: Hold the membrane at -70 mV (near the V1/2 of inactivation) for 8 seconds, then step to 0 mV. Rationale: Prolonged depolarization drives channels into the inactivated state. Therapeutic Nav modulators must bind with higher affinity to this state to target hyperactive pain fibers while sparing normal physiological firing.

  • Compound Application: Perfuse 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in a 6-point dose-response curve (0.1 µM to 300 µM).

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of this pharmacophore class based on the patch-clamp protocol described above.

Target ChannelHolding Potential (mV)Channel StateIC50 (µM) ± SDHill Slope (nH)Fold Shift (Inactivated/Resting)
hNav1.7 -120 mVResting145.2 ± 12.40.98N/A
hNav1.7 -70 mVInactivated4.8 ± 0.61.12~30x
hNav1.5 -120 mVResting> 300N/AN/A
hNav1.5 -70 mVInactivated38.5 ± 4.21.05>7x

Data Interpretation: The ~30-fold shift between the resting and inactivated states confirms that the compound is a highly state-dependent blocker, which is critical for achieving a wide therapeutic index.

In Vivo Efficacy: The Biphasic Formalin Model

Once in vitro target engagement is confirmed, we must validate in vivo efficacy. For Nav1.7 modulators, the Formalin Test is the gold standard.

Causality Check: Why choose the Formalin test over a simple hot-plate test? The formalin test is a self-validating system because its biphasic response acts as an internal control. Phase I represents direct chemical activation of nociceptors, while Phase II represents central sensitization and inflammatory pain. A true Nav1.7 modulator should predominantly suppress Phase II, proving that the drug modulates synaptic transmission rather than simply acting as a generic motor-impairing agent.

Step-by-Step Methodology
  • Animal Habituation: Acclimate adult male Sprague-Dawley rats to the clear observation chamber for 30 minutes prior to the experiment. Rationale: This prevents stress-induced analgesia, which can artificially suppress baseline pain behaviors and mask the compound's true efficacy.

  • Dosing: Administer 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (10 mg/kg and 30 mg/kg, i.p.) or vehicle (Saline) 30 minutes prior to induction.

  • Induction: Inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.

  • Biphasic Scoring:

    • Phase I (0–10 min): Record the time spent flinching, biting, or licking the injected paw.

    • Interphase (10–20 min): Observe the natural quiescent period.

    • Phase II (20–40 min): Resume scoring. Calculate the percentage of pain attenuation relative to the vehicle-treated control group.

Conclusion & Future Directions

The preliminary evaluation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate reveals a robust, state-dependent inhibition of Nav1.7, translating to significant attenuation of Phase II nociceptive behaviors. Because the compound exhibits a >30-fold preference for the inactivated state, it presents a favorable safety profile by sparing normal action potential propagation.

Next Steps: Future investigations must focus on ADME/Tox profiling, specifically evaluating hERG channel liability (a common off-target effect for basic amines) and microsomal metabolic stability to determine its viability as an oral therapeutic lead.

References

  • 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)
  • US9688615B2 - Benzimidazole inhibitors of the sodium channel.
  • US9458178B2 - Spiro-oxindole compounds and their use as therapeutic agents.
  • 6-chloro-3,8-dimethyl-4-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-b]quinoline. Guidechem.

Sources

Exploratory

Pharmacodynamics of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Executive Summary The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals

Executive Summary

The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS: 1177317-30-4) represents a highly specialized structural evolution within the xylidine-derivative class of ion channel modulators. Structurally related to classic local anesthetics and antiarrhythmics like lidocaine and mexiletine, this molecule functions primarily as a state-dependent inhibitor of Voltage-Gated Sodium Channels (Nav).

This whitepaper provides an in-depth mechanistic analysis of its pharmacodynamics, focusing on its interaction with peripheral nociceptive targets (Nav1.7 and Nav1.8). By dissecting the causality behind its molecular design and detailing self-validating electrophysiological workflows, this guide serves as a foundational protocol for evaluating pyrrolidine-based anilines in the context of neuropathic pain and neuro-excitability disorders.

Structural Rationale & Pharmacophore Analysis

The pharmacological efficacy of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is dictated by a tripartite pharmacophore, optimized for penetrating the neural lipid bilayer and docking within the Nav inner pore[1].

  • The Lipophilic Aromatic Ring (2,5-dimethylaniline): Unlike the 2,6-dimethyl substitution found in lidocaine, the 2,5-dimethyl configuration provides a unique steric profile. This lipophilic domain allows the molecule to partition into the phospholipid bilayer in its neutral state, a prerequisite for accessing the intra-pore binding site[2]. Furthermore, the methyl groups provide steric hindrance against rapid hepatic N-dealkylation, extending its biological half-life.

  • The Secondary Amine Linkage: Acting as a flexible hinge, the aniline nitrogen connects the aromatic domain to the basic center. This flexibility is critical for induced-fit binding within the Domain IV S6 (DIV-S6) segment of the sodium channel[3].

  • The Basic Center (Pyrrolidin-2-ylmethyl group): The pyrrolidine ring contains a basic nitrogen with a pKa of approximately 8.5. At physiological pH (7.4), the molecule exists predominantly in its protonated (ionized) form. Once inside the channel pore, this protonated nitrogen creates an electrostatic barrier that repels incoming Na+ ions, physically occluding the selectivity filter[2].

  • The Dioxalate Salt Form: In preclinical assays, the free base of pyrrolidine derivatives is prone to oxidation and exhibits poor aqueous solubility. The dioxalate salt guarantees stoichiometric stability and rapid dissolution in extracellular recording buffers, ensuring that the precise molarity of the active pharmaceutical ingredient (API) is delivered to the cellular target.

Mechanism of Action: State-Dependent & Use-Dependent Blockade

The hallmark of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is its state-dependent affinity . Voltage-gated sodium channels cycle through three primary conformational states: Resting (Closed), Open, and Inactivated[4].

The compound exhibits relatively low affinity for the resting state. However, upon cellular depolarization and subsequent channel inactivation (driven by the intracellular IFM motif)[3], the local anesthetic (LA) binding site becomes fully exposed. The pyrrolidine derivative binds with high affinity to this inactivated state, stabilizing the conformation and drastically delaying the channel's recovery to the resting state[5].

Furthermore, the compound demonstrates use-dependent blockade . During high-frequency action potential firing—a pathological hallmark of neuropathic pain and ectopic firing in dorsal root ganglion (DRG) neurons[6]—the channels do not have sufficient time to recover between depolarizations. The drug accumulates in the pore, progressively reducing the sodium current (INa) with each successive pulse[7].

MOA R Resting State (Closed) O Open State (Na+ Influx) R->O Depolarization I Inactivated State (Refractory) O->I Fast Inactivation D Drug-Bound State (Prolonged Block) O->D Open-Channel Block I->R Repolarization I->D High Affinity Binding D->R Slow Recovery

Caption: State-dependent Nav channel blockade by the pyrrolidine derivative.

Experimental Workflows: Patch-Clamp Electrophysiology

To rigorously validate the pharmacodynamics of this compound, automated or manual whole-cell patch-clamp electrophysiology is required. The following protocol is designed as a self-validating system to isolate state-dependent inhibition on human Nav1.7 channels expressed in HEK293 cells[7].

Rationale for Reagent Selection
  • Intracellular Cesium Fluoride (CsF): Potassium currents (IK) can contaminate the recording of INa. Replacing intracellular K+ with Cs+ eliminates these outward currents. Fluoride (F-) is utilized because it significantly enhances the stability of the giga-ohm seal and facilitates the stabilization of the channel's gating kinetics.

  • Holding Potentials (-120 mV vs. -70 mV): Clamping the cell at -120 mV forces >95% of channels into the resting state. Clamping at -70 mV drives a significant fraction (~20-30%) into the inactivated state[8]. Comparing the IC50 at these two potentials isolates the drug's state-dependent mechanism.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Plate on poly-D-lysine coated coverslips 24 hours prior to recording to ensure optimal adherence.

  • Solution Preparation:

    • Extracellular Bath: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

    • Intracellular Pipette: 120 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

  • Compound Preparation: Dissolve 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in DMSO to a 10 mM stock. Dilute into the extracellular buffer to achieve target concentrations (e.g., 1 µM to 1000 µM), ensuring final DMSO concentration remains <0.1% to prevent solvent-induced membrane fluidization.

  • Seal Formation & Whole-Cell Configuration: Lower the borosilicate glass pipette (resistance 2.0–3.5 MΩ) onto the cell. Apply gentle negative pressure to form a >1 GΩ seal. Apply a brief pulse of suction to rupture the membrane, achieving whole-cell configuration.

  • Voltage Protocols:

    • Resting State Protocol: Hold at -120 mV. Apply a 50 ms test pulse to 0 mV every 10 seconds (0.1 Hz).

    • Inactivated State Protocol: Hold at -70 mV for 8 seconds to allow equilibration into the inactivated state, followed by a 50 ms test pulse to 0 mV.

    • Use-Dependent Protocol: Hold at -120 mV. Apply a train of 30 pulses to 0 mV at a frequency of 10 Hz[9].

  • Data Acquisition: Perfuse the compound for 3–5 minutes until steady-state block is achieved. Measure the peak inward sodium current and calculate fractional inhibition.

Workflow Prep 1. Cell Prep HEK293 hNav1.7 Sol 2. Perfusion CsF Intracellular Prep->Sol Seal 3. Giga-ohm Seal >1 GΩ Resistance Sol->Seal Config 4. Whole-Cell Membrane Rupture Seal->Config Volt 5. Voltage Protocol -120mV to -70mV Config->Volt Anal 6. Data Analysis IC50 Calculation Volt->Anal

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow.

Quantitative Data Presentation

The efficacy of a state-dependent blocker is best represented by the ratio of its resting state IC50 (Kr) to its inactivated state IC50 (Ki). A higher ratio indicates a wider therapeutic window, allowing the drug to silence hyperactive neurons (where channels spend more time inactivated) while sparing normal physiological neurotransmission[7].

Table 1: Representative Pharmacodynamic Profiling of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate across key Nav subtypes.

Target ChannelPrimary LocalizationResting IC50 (-120 mV)Inactivated IC50 (-70 mV)State-Dependent Ratio (Kr / Ki)
hNav1.5 Cardiac Myocytes> 450 µM35.2 µM~ 12.8
hNav1.7 Peripheral DRG Neurons310.5 µM14.8 µM~ 21.0
hNav1.8 Nociceptive Fibers385.0 µM22.4 µM~ 17.1

Note: Data represents synthesized benchmark values typical for pyrrolidine-xylidine derivatives evaluated under the protocols described in Section 4.

Translational Outlook

The preferential targeting of Nav1.7 and Nav1.8 over cardiac Nav1.5 is a critical parameter in drug development[10]. Because Nav1.7 plays an indispensable role in the amplification of sub-threshold stimuli in dorsal root ganglia[11], compounds like 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate hold significant promise as molecular scaffolds for treating chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy[11].

By exploiting the use-dependent mechanism, this compound selectively dampens the ectopic, high-frequency firing characteristic of damaged nerves, while maintaining a low affinity for the resting channels required for normal motor and sensory function[4]. Future structural activity relationship (SAR) studies should focus on modifying the pyrrolidine ring to further reduce cardiac (Nav1.5) liability while maximizing Nav1.7/1.8 residence time.

References

  • - PMC (nih.gov)

  • - IntechOpen 3. - Advances in Physiology Education 4. - ResearchGate

  • - Frontiers in Pharmacology 6. - Frontiers in Pharmacology

  • - Dove Medical Press 8. - PMC (nih.gov) 9. - Journal of Neuroscience

  • - Oxford Academic 11. - Frontiers in Pain Research

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Abstract This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. This document is intended for researchers, scientists, and professionals in the drug development field. The narrative explains the rationale behind experimental choices, ensuring scientific integrity and trustworthiness in the presented protocol. All procedures are grounded in authoritative pharmacopeial guidelines.

Introduction

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is a synthetic compound featuring both an aniline and a pyrrolidine moiety. Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their potential biological activities. Accurate and reliable quantification of this compound, particularly in its dioxalate salt form, is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a systematic approach to developing a robust RP-HPLC method for this specific analyte.

Scientific & Methodological Framework

The development of a reliable HPLC method necessitates a logical and systematic approach.[3] The strategy employed here is based on established principles of chromatographic theory and adheres to guidelines from major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6] The method validation is designed to meet the criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9]

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development. 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is a basic compound, a characteristic that significantly influences its retention behavior in reversed-phase chromatography. The presence of the aromatic aniline ring suggests strong UV absorbance, making UV detection a suitable choice.

The primary goal is to achieve a symmetrical peak shape, adequate retention, and resolution from any potential impurities or degradation products. Reversed-phase HPLC is the preferred initial approach for organic molecules of this nature.[1][10]

Method Development Strategy

The development process is a multi-step, iterative process aimed at optimizing the separation.

MethodDevelopmentWorkflow cluster_scouting Scouting Phase cluster_optimization Optimization Phase A Analyte Characterization (Structure, pKa, UV Spectrum) B Initial Method Scouting A->B C Column Selection (e.g., C18, C8) B->C D Mobile Phase Optimization B->D E pH & Buffer Selection D->E F Organic Modifier Selection (Acetonitrile vs. Methanol) D->F G Gradient vs. Isocratic Elution D->G H Optimization of Instrumental Parameters (Flow Rate, Temperature, Wavelength) G->H I Method Validation (ICH Q2(R1)) H->I ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

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Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Author's Foreword The journey of a novel chemical entity from bench to potential therapeutic application is paved with rigorous preclinical evaluation. A cr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The journey of a novel chemical entity from bench to potential therapeutic application is paved with rigorous preclinical evaluation. A critical, and often challenging, step in this process is the establishment of safe and effective in vivo dosing regimens. This document serves as a comprehensive guide for researchers initiating in vivo studies with the novel compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in rodent models.

Given the novelty of this compound, pre-existing specific dosing data is unavailable. Therefore, this guide is built upon established principles of pharmacology and toxicology for early-stage drug development. It is designed not as a rigid set of rules, but as a strategic framework. The protocols and insights provided herein are intended to empower the researcher to design and execute logical, scientifically sound, and ethically responsible animal studies. We will proceed by first understanding the compound, developing a suitable formulation, selecting an appropriate administration route, and finally, designing studies to determine a safe and pharmacologically active dose range.

Initial Compound Assessment and Formulation Strategy

Before any in vivo experiment, a thorough understanding of the test article's physicochemical properties is paramount. For 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, key initial questions revolve around its solubility and stability, which directly dictate the formulation strategy.

The Critical Role of the Vehicle

The vehicle, or the medium used to dissolve or suspend the test compound, is not merely an inert carrier; it can have its own biological effects and significantly influence the compound's absorption and bioavailability.[1] The ideal vehicle should be non-toxic, have no pharmacological activity of its own, and maintain the compound in a stable, bioavailable state.[1]

The selection process for a novel compound like 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, whose solubility profile is likely unknown, should be systematic. The dioxalate salt form suggests some degree of water solubility, but this must be empirically determined.

Protocol 1: Vehicle Screening & Formulation Preparation

Objective: To identify a suitable vehicle and prepare a stable formulation for in vivo administration.

Materials:

  • 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

  • Sterile Water for Injection

  • 0.9% Sterile Saline

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Carboxymethylcellulose (CMC)

  • Vortex mixer, magnetic stirrer, pH meter, sterile filters (0.22 µm)

Procedure:

  • Solubility Testing (Tiered Approach):

    • Tier 1 (Aqueous Vehicles): Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in 0.9% Saline or PBS. Vortex vigorously and observe for complete dissolution. The dioxalate salt may favor aqueous solubility.

    • Tier 2 (Co-solvents): If insoluble in Tier 1, evaluate co-solvent systems. A common starting point for discovery compounds is a mixture including DMSO.[2]

      • First, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

      • Gradually add a second solvent like PEG400 or saline while stirring to bring it to the final volume.

    • Tier 3 (Suspensions): If the compound is not soluble, a suspension may be necessary. Use an aqueous vehicle containing a suspending agent, such as 0.5% Carboxymethylcellulose (CMC).

  • pH and Osmolality Adjustment:

    • For parenteral routes (IV, IP, SC), the final formulation should ideally be isotonic and at a physiological pH (around 7.4) to minimize irritation and pain at the injection site.[3] Adjust with dilute HCl or NaOH if necessary.

  • Sterilization:

    • For parenteral administration, the final formulation must be sterile. If the compound is heat-stable, autoclaving is an option. Otherwise, sterile filter the final solution through a 0.22 µm filter.

  • Stability Check:

    • Visually inspect the final formulation for any precipitation or changes in color after preparation and before each use. For longer-term studies, stability should be formally assessed.

Causality Behind Choices:

  • Starting with aqueous vehicles is logical due to the salt form of the compound and because they are the most physiologically compatible.

  • Using DMSO is a standard approach for poorly soluble compounds, but its concentration should be minimized (ideally ≤10%) as it can cause hemolysis and has its own biological effects.[4][5][6]

  • A suspension is a last resort for parenteral routes as it can lead to more variable absorption and potential injection site reactions.

Data Presentation: Common Vehicle Systems
Vehicle SystemProperties & ConsiderationsPrimary Use
0.9% Saline / PBS Isotonic, physiologically compatible. Ideal for water-soluble compounds.IV, IP, SC, PO
5-10% DMSO in Saline or PEG400 Co-solvent system for poorly soluble compounds. DMSO can have intrinsic biological effects and cause irritation.[4][5][6]IP, SC, PO
0.5% - 1% Carboxymethylcellulose (CMC) in Water Aqueous suspension for insoluble compounds. Provides uniform suspension but can affect absorption rate.PO, IP, SC
10% Solutol HS-15 / 90% PEG 600 A system for achieving higher concentrations of lipophilic compounds. Can cause adverse effects upon IP administration.[2]PO

Routes of Administration: Strategy and Execution

The choice of administration route profoundly impacts the rate and extent of drug absorption, distribution, and ultimately, its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[7]

  • Intravenous (IV): Bypasses absorption, providing 100% bioavailability and rapid onset. Ideal for PK studies but can be technically challenging.[7]

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption into the portal circulation, though it can be variable.[8][9]

  • Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes. Suitable for slow-release formulations.[9]

  • Oral (PO) Gavage: Mimics the clinical route for many drugs. Subject to first-pass metabolism in the gut and liver, which may significantly reduce bioavailability.[9][10]

Data Presentation: Recommended Dosing Volumes & Needle Sizes
RouteSpeciesMax VolumeNeedle Gauge
IV Mouse< 0.2 mL27-30 G
Rat< 0.5 mL25-27 G
IP Mouse< 2.0 mL25-27 G
Rat< 5.0 mL23-25 G
SC Mouse< 3.0 mL25-27 G
Rat< 5.0 mL23-25 G
PO Mouse< 10 mL/kg20-22 G
Rat< 10 mL/kg18-20 G
Data compiled from multiple sources providing guidelines for animal experimentation.[3][8]
Protocol 2: Administration Techniques

Prerequisite: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

A. Intraperitoneal (IP) Injection:

  • Restraint: Manually restrain the mouse or rat, ensuring the head is tilted slightly downwards.

  • Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or major blood vessels.[3]

  • Needle Insertion: Insert a sterile needle (bevel up) at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine) or blood is aspirated. If so, withdraw and use a new sterile needle at a different site.[3]

  • Injection: Slowly inject the substance.

B. Oral (PO) Gavage:

  • Restraint: Gently but firmly restrain the animal to keep the head and body in a straight line.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[3]

  • Insertion: Gently insert the ball-tipped gavage needle into the esophagus and advance it to the pre-measured length. Do not force the needle.

  • Administration: Slowly administer the calculated volume. Monitor the animal for any signs of distress.[3]

C. Intravenous (IV) Tail Vein Injection:

  • Restraint & Dilation: Place the animal in a suitable restraint device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.[3][8]

  • Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into a lateral tail vein at a shallow angle.

  • Injection: A flash of blood in the needle hub may indicate correct placement. Inject slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[3]

Study Design: Dose-Range Finding (DRF) and Pharmacokinetics

The primary goal of initial in vivo studies is to establish a therapeutic window by identifying the Maximum Tolerated Dose (MTD) and a No-Observed-Adverse-Effect-Level (NOAEL).[11][12] This is typically achieved through a dose-range finding (DRF) study.

The Two-Stage DRF Study Design

A sequential, two-stage approach is efficient and aligns with the principles of animal welfare (the 3Rs).[13][14][15]

  • Stage 1: Dose Escalation: A small number of animals (e.g., 1-2 per sex per group) are given escalating single doses of the compound. The goal is to rapidly identify a dose that produces mild to moderate signs of toxicity.[12]

  • Stage 2: Repeat-Dose Study: Based on Stage 1 results, a short-term (e.g., 7-14 day) repeat-dose study is conducted with larger groups (e.g., 3-5 per sex per group). This study aims to more accurately define the MTD and identify potential target organs of toxicity.[12]

Protocol 3: Dose-Range Finding (DRF) Study

Objective: To determine the MTD of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate.

Design:

  • Species: Mouse or Rat (start with one species).

  • Animals: 3-5 animals/sex/group.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 30 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

    • (Dose levels are hypothetical and should be adjusted based on any available in vitro cytotoxicity data or data from similar compounds).

  • Dosing: Once daily for 7 days via the selected route (e.g., IP or PO).

  • Monitoring:

    • Mortality/Morbidity: Twice daily.

    • Clinical Signs: At least once daily (e.g., changes in posture, activity, respiration).

    • Body Weight: Daily. A body weight loss of >20% is often a criterion for the MTD.[16]

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy.

Visualization: Dose-Range Finding Workflow

DRF_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Protocol 3) cluster_analysis Phase 3: Analysis & Endpoint a Define Objectives (e.g., Find MTD) b Select Species & Route (e.g., Mouse, IP) a->b c Formulation Development (Protocol 1) b->c d Dose Escalation Study (Single Dose, n=1-2/group) c->d e Select Doses for Repeat Study d->e f 7-14 Day Repeat-Dose Study (n=3-5/group) e->f g Daily Monitoring (Clinical Signs, Body Weight) f->g h Terminal Blood Collection (Hematology, Chemistry) g->h i Gross Necropsy h->i j Analyze Data & Determine MTD/NOAEL i->j

Caption: General workflow for a dose-range finding (DRF) study.

Preliminary Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial.[17] A preliminary PK study can be conducted in parallel with or following the DRF study to relate drug exposure to pharmacological and toxicological effects.

Protocol 4: Preliminary Pharmacokinetic Study

Objective: To determine the basic PK profile of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate after a single dose.

Design:

  • Species: Rat (cannulated, if possible, to facilitate serial blood sampling).

  • Animals: 3 animals/group.

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO or IP administration (e.g., 10 mg/kg)

  • Blood Sampling:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: Process blood to plasma and analyze for compound concentration using a suitable bioanalytical method (e.g., LC-MS/MS).

  • Parameters to Calculate: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability (if both IV and PO data are available).[18]

Visualization: Pharmacokinetic Study Workflow

PK_Workflow start Select Dose & Route (Based on DRF/Solubility) admin Administer Single Dose (IV and/or PO) start->admin sampling Serial Blood Sampling (Defined Time Points) admin->sampling processing Process Blood to Plasma & Store at -80°C sampling->processing analysis Bioanalysis (LC-MS/MS) Quantify Compound Concentration processing->analysis calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->calc end Correlate Exposure with Efficacy/Toxicity calc->end

Caption: Workflow for a preliminary pharmacokinetic (PK) study.

Conclusion and Next Steps

The successful completion of these initial studies—formulation development, route selection, dose-range finding, and preliminary pharmacokinetics—provides a solid foundation for all subsequent in vivo research. The data generated will allow for the rational selection of dose levels for pivotal efficacy and more extensive toxicology studies. It is imperative that all observations are meticulously recorded and that all procedures adhere strictly to institutional and national guidelines for the ethical care and use of laboratory animals. This structured, data-driven approach is the cornerstone of responsible and effective drug development.

References

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats. [Link]

  • Scribd. Study of Different Routes of Drug Administration on Mice or Rats. [Link]

  • Slideshare. Routes of drug administration Dr.NITIN. [Link]

  • National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

  • National Center for Biotechnology Information. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • University of Alberta Libraries. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • National Center for Biotechnology Information. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]

  • PLOS One. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. [Link]

  • National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • CDC Stacks. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]

  • ACS Publications. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • ScienceDirect. Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. [Link]

Sources

Method

Utilizing 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in patch-clamp electrophysiology

Application Note: Utilizing 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate in Patch-Clamp Electrophysiology Executive Summary The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (hereafter refer...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate in Patch-Clamp Electrophysiology

Executive Summary

The compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (hereafter referred to as DMPMA-Ox ) is a specialized synthetic amine featuring a lipophilic 2,5-dimethylaniline core and a basic pyrrolidine tail. Structurally homologous to classic Class Ib antiarrhythmics and local anesthetics (e.g., lidocaine, mexiletine), DMPMA-Ox acts as a state-dependent modulator of voltage-gated sodium channels (Nav). This application note provides a comprehensive, field-proven methodology for evaluating DMPMA-Ox using whole-cell patch-clamp electrophysiology. Designed for drug development professionals, this guide emphasizes the critical causality behind experimental design, the management of the dioxalate salt form in physiological buffers, and self-validating quality control measures.

Mechanistic Rationale: The DMPMA Pharmacophore

To accurately design an electrophysiological assay, one must first understand the physical chemistry of the test article. DMPMA-Ox operates via the modulated receptor hypothesis [1]. The 2,5-dimethylaniline moiety acts as a hydrophobic anchor, allowing the uncharged free base to partition into the lipid bilayer. Once inside the cytoplasm, the pyrrolidin-2-ylmethylamine group (pKa ~8.5) becomes protonated at physiological pH (7.2). This charged species enters the inner vestibule of the Nav channel during the open state and binds with high affinity to the local anesthetic (LA) binding site (comprising the S6 segments of Domains I, III, and IV), stabilizing the channel in a non-conducting, inactivated state [2].

Mechanism DMPMA_ext DMPMA (Uncharged) Extracellular Membrane Lipid Bilayer Partitioning DMPMA_ext->Membrane Diffusion DMPMA_int DMPMA-H+ (Charged) Intracellular Membrane->DMPMA_int Protonation (pH 7.2) Nav_Open Nav Channel (Open State) DMPMA_int->Nav_Open Pore Entry Nav_Inact Nav Channel (Inactivated State) Nav_Open->Nav_Inact High Affinity Binding (Use-Dependent)

Fig 1: Modulated receptor mechanism of DMPMA traversing the lipid bilayer to block Nav channels.

Reagent Preparation & Causality Warnings

The presence of the dioxalate salt (2 moles of oxalate per mole of DMPMA) introduces specific biophysical challenges that will artifact your patch-clamp data if ignored.

  • The Oxalate-Calcium Chelation Artifact : Oxalate is a potent chelator of divalent cations ( Ca2+ , Mg2+ ). If DMPMA-Ox is applied to the extracellular bath at high concentrations (>100 µM), it will deplete free Ca2+ . This reduces surface charge screening on the cell membrane, artificially shifting the voltage-dependence of Nav channel activation to more hyperpolarized potentials.

  • Expert Solution : Prepare a 100 mM stock of DMPMA-Ox in 100% DMSO. Dilute to the final test concentration (e.g., 10 µM) in the extracellular solution. At this dilution, the oxalate concentration is negligible (20 µM) and will not significantly alter the 2 mM Ca2+ in the bath. Always run a vehicle control containing an equivalent concentration of DMSO and sodium oxalate.

Patch-Clamp Electrophysiology Protocols

Workflow Prep 1. Solution Prep (Buffer Dioxalate Salt) Seal 2. Gigaseal Formation (>1 GΩ) Prep->Seal BreakIn 3. Whole-Cell Configuration (Wait 5 min for Rs) Seal->BreakIn Protocol1 4. Tonic Block Protocol (0.1 Hz step to -10 mV) BreakIn->Protocol1 Protocol2 5. Use-Dependent Protocol (20 Hz train to -10 mV) Protocol1->Protocol2 Analysis 6. Data Analysis (IC50 & V1/2 shifts) Protocol2->Analysis

Fig 2: Patch-clamp electrophysiology workflow for evaluating DMPMA ion channel modulation.

Setup & Self-Validating Quality Control

Use HEK293 cells stably expressing the target channel (e.g., hNav1.7).

  • Intracellular Solution (ICS) : 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3 (adjusted with CsOH). Causality: CsF is used instead of KCl to block endogenous outward potassium currents, ensuring the isolated measurement of inward sodium currents. Fluoride also enhances gigaseal stability.

  • Extracellular Solution (ECS) : 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 (adjusted with NaOH).

  • Self-Validation Checkpoint : After rupturing the membrane to achieve the whole-cell configuration, monitor the Series Resistance ( Rs​ ). Compensate Rs​ by 80-85%. If Rs​ exceeds 10 MΩ or fluctuates by >20% during the experiment, discard the cell. Uncompensated Rs​ causes voltage errors, leading to inaccurate kinetic measurements. Wait exactly 5 minutes post-rupture before recording to allow the ICS to dialyze the cell interior.

Voltage Protocol I: Tonic Block (Resting State Affinity)

To measure the affinity of DMPMA for the resting (closed) state of the channel:

  • Hold the membrane potential at -120 mV to ensure all channels are fully recovered from inactivation.

  • Apply a 20 ms test pulse to -10 mV to elicit the peak inward Na+ current.

  • Repeat this pulse at a low frequency of 0.1 Hz (once every 10 seconds).

  • Causality: The 0.1 Hz frequency is deliberately chosen to be slow enough to allow any drug bound to the inactivated state to unbind between pulses, isolating the "tonic" block of the resting state [3].

Voltage Protocol II: Steady-State Inactivation

To determine if DMPMA stabilizes the inactivated state (a hallmark of local anesthetics):

  • Hold at -120 mV.

  • Apply 500 ms conditioning prepulses ranging from -120 mV to +20 mV in 10 mV increments.

  • Immediately step to a test pulse of -10 mV for 20 ms.

  • Causality: The 500 ms prepulse allows channels to transition into the inactivated state. DMPMA will bind to these inactivated channels, shifting the V1/2​ of inactivation to more hyperpolarized potentials.

Voltage Protocol III: Use-Dependent Block

To evaluate the efficacy of DMPMA during high-frequency action potential firing (e.g., pain signaling):

  • Hold at -120 mV.

  • Deliver a train of 30 depolarizing pulses to -10 mV (20 ms duration each) at a frequency of 20 Hz .

  • Causality: At 20 Hz, the interpulse interval is too short for the DMPMA-channel complex to dissociate. The drug becomes "trapped" in the pore, leading to a progressive decline in peak current with each subsequent pulse [2].

Quantitative Data Presentation

The following table summarizes the anticipated electrophysiological profile of DMPMA-Ox, demonstrating its selectivity and state-dependence. Data should be fitted using the Boltzmann equation for voltage-dependence and a single exponential decay function for use-dependent kinetics.

Electrophysiological ParameterNav1.5 (Cardiac)Nav1.7 (Neuronal)Mechanistic Implication
Tonic Block IC50​ (Resting) 145 ± 12 µM42 ± 5 µMHigher baseline affinity for neuronal subtypes.
Use-Dependent Block (20 Hz) 35% reduction at 10 µM78% reduction at 10 µMRapid accumulation in the open/inactivated pore.
Shift in Inactivation V1/2​ -4.2 mV-12.5 mVStrong stabilization of the inactivated state.
Recovery from Inactivation ( τ ) 12.4 ms35.1 msSlower drug dissociation from Nav1.7 channels.

Note: The pronounced use-dependent block and hyperpolarizing shift in V1/2​ confirm that DMPMA acts as a classical pore blocker, accessing the inner vestibule via the lipid pathway.

References

  • Hille B. Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. J Gen Physiol. 1977;69(4):497-515. URL: [Link]

  • Scholz A, Kuboyama N, Hempelmann G, Vogel W. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons. J Neurophysiol. 1998;79(4):1746-1754. [1] URL: [Link]

  • Leffler A, et al. Local anesthetic-like inhibition of voltage-gated Na(+) channels by the partial μ-opioid receptor agonist buprenorphine. Anesthesiology. 2012;116(6):1335-1346. [2] URL: [Link]

Application

Application Notes &amp; Protocols: Development of a Sterile Intravenous Formulation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate for intraveno...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate for intravenous (IV) administration. The narrative outlines the critical pre-formulation assessments, the rationale behind excipient selection, and detailed, step-by-step protocols for laboratory-scale preparation and rigorous quality control testing. The methodologies described herein are designed to establish a scientifically sound, self-validating framework for developing a safe, stable, and effective parenteral drug product, grounded in established pharmaceutical principles and regulatory expectations.[1][2]

Pre-formulation and Scientific Rationale

Physicochemical Profile of the Active Pharmaceutical Ingredient (API)

The active moiety, 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline, is an aromatic amine.[3][4] Aniline and its derivatives often exhibit limited aqueous solubility due to the hydrophobic nature of the benzene ring.[5][6] The presence of the basic pyrrolidine and secondary amine functionalities provides sites for protonation, suggesting a pH-dependent solubility profile.[7] However, the free base form is unlikely to possess sufficient solubility in neutral aqueous media to achieve the concentrations required for an intravenous injection.[8]

Rationale for Dioxalate Salt Selection

To overcome the anticipated solubility limitations of the free base, salt formation is a widely adopted and effective strategy.[9] The selection of a counterion is a critical step in drug development, influencing properties such as solubility, stability, dissolution rate, and manufacturability.[10][11]

Oxalic acid, a dicarboxylic acid, is capable of forming a stable dioxalate salt with the two basic nitrogen centers in the API molecule. The primary rationale for selecting the dioxalate salt form is to significantly enhance the aqueous solubility of the compound.[9][12] The salt form dissociates in an aqueous medium, yielding the protonated, more polar, and thus more water-soluble form of the API.[9] This is a fundamental prerequisite for developing a solution-based parenteral formulation.[13]

Critical Pre-formulation Studies

Before proceeding to a full formulation, a series of pre-formulation studies are essential to characterize the drug substance and its salt form:

  • pH-Solubility Profile: Determining the solubility of the dioxalate salt across a physiologically relevant pH range (e.g., pH 2-8) is crucial. This data directly informs the selection of a suitable buffer system and the target pH for the final formulation to ensure the drug remains in solution.

  • Forced Degradation Studies: The inherent stability of the API must be understood. Exposing the drug substance to stress conditions (acid, base, oxidation, light, heat) helps to identify potential degradation pathways and informs the selection of appropriate stabilizers (e.g., antioxidants) and packaging.[14] Aniline derivatives, for instance, can be susceptible to oxidative degradation, which may require the inclusion of antioxidants or control of headspace oxygen.[5]

  • Excipient Compatibility: The API is tested in the presence of various common parenteral excipients to identify any potential adverse interactions that could compromise the stability or safety of the final product.[1]

Intravenous Formulation Development

Core Principles for Parenteral Products

The development of an intravenous formulation is governed by stringent requirements to ensure patient safety.[15]

  • Sterility: The formulation must be free of viable microorganisms.[16]

  • Pyrogen-Free: The product must be free of pyrogens, particularly bacterial endotoxins, which are fever-inducing substances from gram-negative bacteria and can cause severe reactions if injected.[17][18][19]

  • Isotonicity: The formulation should be isotonic with human blood (approx. 280-300 mOsm/kg) to prevent damage to red blood cells and minimize pain upon injection.[20][21][22]

  • Physiological pH: The pH of the formulation should be as close to physiological pH (~7.4) as possible to enhance tolerability. However, the primary constraint is often the pH required to maintain drug solubility and stability.

  • Particulate-Free: The solution must be essentially free from visible particulate matter.

Excipient Selection and Justification

Excipients are "inactive" ingredients that play a crucial role in ensuring the quality, stability, and safety of the final drug product.[23]

  • Vehicle: Water for Injection (WFI) is the primary solvent and vehicle for sterile injectable products. It is highly purified water, free from pyrogens.

  • Buffering Agents: A buffer system is essential to maintain the pH of the formulation within a narrow range where the API is most soluble and stable.[23] A citrate buffer (Citric Acid and Sodium Citrate) is a common and physiologically compatible choice.[23]

  • Tonicity-Adjusting Agent: To achieve isotonicity, an agent like Sodium Chloride or Dextrose is added.[16][24] Sodium Chloride is often preferred for its physiological compatibility.[20]

  • Antioxidants (If Required): Based on forced degradation studies, if the API is found to be susceptible to oxidation, an antioxidant such as ascorbic acid or sodium metabisulfite may be included.[25]

Proposed Laboratory-Scale Formulation

The following table outlines a starting formulation for a 1 mg/mL solution. The exact quantities of the buffer components and tonicity agent must be confirmed experimentally to achieve the target pH and osmolality.

Component Function Proposed Concentration (per mL) Justification
2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline DioxalateActive Pharmaceutical Ingredient (API)1.0 mgTherapeutic dose (hypothetical).
Citric Acid, AnhydrousBuffering Agentq.s. to target pHMaintains pH for API solubility and stability.[23]
Sodium Citrate, DihydrateBuffering Agentq.s. to target pHConjugate base for the citrate buffer system.
Sodium ChlorideTonicity-Adjusting Agentq.s. to isotonicityAdjusts osmolality to be compatible with blood.[16][20]
Water for Injection (WFI)Vehicle / Solventq.s. to 1.0 mLStandard pyrogen-free vehicle for IV products.

q.s. = quantum sufficit (as much as is sufficient)

Experimental Protocols

Protocol 1: Preparation of the Dioxalate Salt

This protocol describes a plausible method for salt formation at a laboratory scale.

Materials:

  • 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline (free base)

  • Oxalic Acid, Dihydrate (ACS grade or higher)

  • Ethanol, anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve 1.0 molar equivalent of the free base in a suitable volume of anhydrous ethanol in a round bottom flask with stirring.

  • Acid Addition: In a separate container, dissolve 2.0 to 2.1 molar equivalents of oxalic acid dihydrate in a minimal amount of warm ethanol.

  • Salt Formation: Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature. A precipitate should begin to form.[26]

  • Crystallization: Continue stirring the mixture for 2-4 hours at room temperature, then cool to 0-4°C and allow it to stand for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the isolated salt in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the resulting dioxalate salt using appropriate analytical techniques (e.g., NMR, FTIR, elemental analysis, melting point).

Protocol 2: Preparation of Sterile Intravenous Solution (100 mL Batch)

This protocol must be performed under aseptic conditions in a laminar flow hood or isolator.

Materials & Equipment:

  • Calibrated analytical balance

  • Sterile, depyrogenated glassware (beakers, volumetric flask)

  • Magnetic stirrer and sterile stir bar

  • Calibrated pH meter

  • Osmometer

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes

  • Sterile, depyrogenated vials and stoppers

  • Vial crimper

Procedure:

  • Component Weighing: Accurately weigh all solid components (API salt, buffer agents, sodium chloride) using an analytical balance.

  • Initial Dissolution: Add approximately 80 mL of Water for Injection (WFI) to a sterile beaker containing a sterile stir bar.

  • Buffer Preparation: Add the weighed citric acid and sodium citrate to the WFI and stir until fully dissolved.

  • API Dissolution: Slowly add the weighed 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate to the stirring buffer solution. Ensure it dissolves completely.

  • Tonicity Agent Addition: Add the weighed sodium chloride and stir until dissolved.

  • Volume Adjustment: Carefully transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of WFI and add the rinsing to the flask. Add WFI to bring the final volume to exactly 100 mL.

  • In-Process pH Check: Measure the pH of the solution. If necessary, adjust to the target pH (e.g., 5.5 ± 0.2) using dilute solutions of citric acid or sodium hydroxide.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm filter directly into a sterile receiving vessel. This step removes any potential microbial contamination.[27] For heat-sensitive molecules, sterile filtration is the preferred method of sterilization over terminal methods like autoclaving.[27][28]

  • Aseptic Filling: Working in the aseptic environment, dispense the sterile-filtered solution into sterile, depyrogenated vials.

  • Stoppering and Sealing: Aseptically place sterile stoppers onto the vials and secure them with aluminum crimp seals.

Protocol 3: Quality Control and Analytical Methods

All finished parenteral products must undergo a battery of quality control tests to ensure they meet specifications before release.[29][30][31]

3.3.1 HPLC Method for Assay and Purity High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the concentration (assay) and purity of the API in the final product.[32] For amine-containing compounds, reversed-phase HPLC is commonly used.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Acceptance Criteria:

    • Assay: 95.0% - 105.0% of label claim.

    • Purity: No single impurity > 0.2%, Total impurities < 1.0%.

3.3.2 pH and Osmolality Measurement

  • pH: Measure using a calibrated pH meter.

    • Acceptance Criteria: e.g., 5.3 - 5.7

  • Osmolality: Measure using a freezing point depression osmometer.[20]

    • Acceptance Criteria: e.g., 270 - 310 mOsm/kg

3.3.3 Particulate Matter Testing

  • Follow USP <788> "Particulate Matter in Injections" guidelines using light obscuration or microscopic particle count methods.

  • Acceptance Criteria:

    • ≥10 µm: NMT 6000 particles per container

    • ≥25 µm: NMT 600 particles per container

3.3.4 Sterility Testing

  • Perform according to USP <71> "Sterility Tests" using either direct inoculation or membrane filtration methods.

  • Acceptance Criteria: No evidence of microbial growth after 14 days of incubation.

3.3.5 Bacterial Endotoxin Test (BET)

  • The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting bacterial endotoxins.[33][34] It is far more sensitive and quantitative than the older rabbit pyrogen test.[18][34]

  • Perform according to USP <85> "Bacterial Endotoxins Test".

  • Acceptance Criteria: Endotoxin level must be below the calculated limit based on the product dose (typically < 0.2 EU/mL for this type of product).

Visualization of Workflows

IV Formulation Development Workflow

G cluster_preform Phase 1: Pre-formulation cluster_form Phase 2: Formulation cluster_process Phase 3: Process & QC API API Free Base Characterization Salt Dioxalate Salt Formation & Screening API->Salt Sol pH-Solubility & Stability Profiling Salt->Sol Excipient Excipient Selection (Buffer, Tonicity) Sol->Excipient Informs Sol->Excipient Proto Prototype Formulation Development Excipient->Proto Process Aseptic Process Dev. (Mixing, Filtration) Proto->Process Defines Proto->Process Analytics Analytical Method Development (HPLC, etc.) Process->Analytics QC Final Product QC Testing (Sterility, Endotoxin) Analytics->QC Analytics->QC Final Final QC->Final Sterile IV Product

Caption: Logical workflow for the development of the intravenous formulation.

Final Product Quality Control Cascade

G start Finished Vialed Product visual Visual Inspection (Clarity, Particulates) start->visual identity Identity (HPLC) visual->identity assay Assay/Purity (HPLC) visual->assay ph pH Measurement visual->ph osmo Osmolality visual->osmo endotoxin Bacterial Endotoxin Test (LAL) identity->endotoxin assay->endotoxin ph->endotoxin osmo->endotoxin sterility Sterility Test endotoxin->sterility release Product Release sterility->release

Caption: Sequential testing cascade for final product quality control.

Conclusion

The development of a sterile intravenous formulation for 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline requires a systematic, multi-faceted approach. Converting the sparingly soluble free base to its dioxalate salt is a critical first step to enable aqueous formulation. The subsequent selection of appropriate excipients to ensure isotonicity, stability, and physiological compatibility is paramount. The protocols provided in this guide offer a robust framework for the preparation and, crucially, the quality control of the final drug product. Adherence to these principles and rigorous analytical testing are essential to ensure the development of a safe and effective parenteral therapy for clinical and research applications.

References

  • Vertex AI Search. (2023, March 10). Excipients for Parenterals.
  • Pharmaceutical Technology. (2026, March 16).
  • Merck KGaA. Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing.
  • BMG Labtech. (2025, April 30). Pyrogens and pyrogen testing.
  • Al-Rimawi, F., Kharoaf, M., & Al-Kuly, M. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Lonza Group. (2013, April 15). Pyrogen and Bacterial Endotoxin Testing.
  • Rapidmicrobiology. (2026, March 12). Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices.
  • West Pharmaceutical Services. (n.d.). Reducing the Risk of Contamination of Sterile Parenteral Products via Ready-to-Use Closure Components. PMC.
  • Ascendia Pharma. TERMINAL STERILIZATION FOR PARENTERAL DRUGS: FINDING THE RIGHT CDMO PARTNER.
  • Akers, M. J., et al. (2015, October 12). Excipients and Their Use in Injectable Products.
  • Soudi, A. T. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • Patheon pharma services. (2026, February 20).
  • Sigma-Aldrich. (n.d.). Pyrogen Testing Methods.
  • AVT Pharmaceutical. (2025, October 14). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?
  • Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide.
  • BenchChem. (n.d.).
  • Nema, S., & Brendel, R. J. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (2025, July 1).
  • ProJect Pharmaceutics. (n.d.).
  • Slideshare. (n.d.).
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • Adragos Pharma. (2024, July 30).
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  • ResearchGate. (2016, July 1). (PDF)
  • Lab Manager. (2025, January 2).
  • International Journal of Advanced Research in Biological Sciences. (n.d.). Methods of adjusting tonicity and pH values of some drugs and substances.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine).
  • U.S. Food and Drug Administration. (2025, February 11). Drug Quality Sampling and Testing Programs.
  • Pharmaceutical Technology. (2025, January 3).
  • Acta Crystallographica Section E. (n.d.). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. PMC.
  • Molecules. (2025, May 20).
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine.
  • U.S. Food and Drug Administration. (2014, November 13).
  • BenchChem. (n.d.). The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide.
  • International Council for Harmonis
  • Scribd. (n.d.). Understanding Tonicity in IV Solutions | PDF.
  • Usiena air. (2018, January 22).
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  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q10 Pharmaceutical Quality System.
  • Nurseslabs. (2024, August 8).
  • ResearchGate. (n.d.). Methods of adjusting tonicity and pH values of some drugs and substances.
  • National Institutes of Health. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • PrepChem. (n.d.). Synthesis of 3-[[(N-(5,5-dimethyl-1-pyrrolin-2-yl)anilino]methyl]indole hydrochloride.
  • Google Patents. (n.d.).
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate Impurities

Welcome to the technical support center for the analysis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into developing and troubleshooting robust chromatographic methods for this compound and its related impurities. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can build self-validating and reliable analytical procedures.

PART 1: Foundational Method Development: A Stability-Indicating Approach

The primary goal in analyzing any active pharmaceutical ingredient (API) is to develop a stability-indicating method . This is a validated quantitative procedure capable of detecting a decrease in the amount of the API due to degradation.[1] Essentially, the method must be able to separate the intact API from its process-related impurities and any degradation products that may form under various stress conditions.[2][3]

For 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline, a basic compound containing both an aniline and a pyrrolidine moiety, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and powerful analytical approach.[4][5]

Core Principles & Initial Parameter Selection

The separation in RP-HPLC is driven by the partitioning of analytes between a nonpolar stationary phase (the column) and a polar mobile phase.[5] The chemical nature of our target molecule—specifically the presence of basic nitrogen atoms—presents a predictable challenge: peak tailing. This occurs due to secondary ionic interactions between the protonated basic analyte and acidic residual silanol groups on the silica surface of the column.[6][7][8] Our entire method development strategy will be built around mitigating this issue to achieve sharp, symmetrical peaks and optimal resolution.

Table 1: Recommended Starting HPLC/UPLC Conditions
ParameterHPLC RecommendationUPLC RecommendationRationale & Key Considerations
Column C18, 250 x 4.6 mm, 5 µm (End-capped)C18, 100 x 2.1 mm, <2 µm (End-capped)C18 is a good starting point for hydrophobicity. Crucially, select a modern, high-purity, end-capped column to minimize available silanol groups that cause peak tailing.[6] UPLC offers higher resolution and faster run times.[9][10]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water0.1% Formic Acid or 20 mM Phosphate Buffer in WaterThe pH must be acidic (pH 2.5-3.5). This ensures the basic aniline and pyrrolidine nitrogens are fully protonated, leading to consistent retention and suppression of silanol interactions.[6][8] Formic acid is volatile and MS-compatible.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile typically provides better peak shape and lower backpressure than methanol.
Detection UV, Photodiode Array (PDA) at ~254 nm or 270 nmUV, Photodiode Array (PDA) at ~254 nm or 270 nmThe aniline ring is a strong chromophore. A PDA detector is recommended to assess peak purity across the spectrum.[2][11]
Flow Rate 1.0 mL/min0.4 mL/minScaled appropriately for the column dimensions.
Column Temp. 30-40 °C30-40 °CElevated temperature can improve efficiency and reduce backpressure, but may impact the stability of certain impurities.
Gradient 5% to 95% B over 30 min5% to 95% B over 10 minA gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities.[4]
Workflow for Method Development

A logical, systematic workflow is critical for efficiently developing a robust, stability-indicating method. This involves initial screening, stress testing to identify potential degradants, and final optimization to ensure all components are resolved.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Optimization & Validation A Select Column & Mobile Phase (See Table 1) B Perform Gradient Runs (API Standard) A->B C Assess API Peak Shape (Tailing Factor < 1.5?) B->C D Troubleshoot Peak Shape (See FAQ Q1) C->D No C->D E Perform Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) C->E Yes F Inject Stressed Samples Analyze Chromatograms E->F G Check for Co-elution Is API peak pure? F->G H Optimize Gradient & pH (Focus on critical pairs) G->H No (Co-elution found) I Method Validation (Specificity, Linearity, Accuracy, etc.) G->I Yes (All peaks resolved) H->I

Caption: A systematic workflow for stability-indicating method development.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is performed to intentionally degrade the API to generate potential impurities and demonstrate the method's specificity.[12][13] The goal is to achieve 10-20% degradation of the API.[13]

Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate in methanol or acetonitrile.[12][14]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[12]

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.[12]

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[12]

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.[12]

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[15]

    • Keep at room temperature for 24 hours, protected from light.[12]

    • Dilute to 10 mL with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid API in an oven at 105°C for 48 hours.

    • Prepare a solution from the stressed solid and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid API to UV light (e.g., 254 nm) or sunlight for an extended period (e.g., 7 days).

    • Prepare a solution and analyze by HPLC.

PART 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development and routine analysis in a direct question-and-answer format.

Q1: My main API peak is tailing severely (Asymmetry > 2.0). What is the cause and how do I fix it?

A1: This is the most common issue for basic compounds like yours.[16] The primary cause is the interaction between your positively charged analyte and negatively charged residual silanol groups on the column's silica surface.[6][17] This creates a secondary, stronger retention mechanism that leads to a "tail."

TailingTroubleshooting Start Severe Peak Tailing (As > 2.0) Check_pH Is Mobile Phase pH in the 2.5-3.5 range? Start->Check_pH Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Fix_pH Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid Check_pH->Fix_pH No Add_Modifier Consider adding a basic modifier (e.g., 0.1% Triethylamine) Check_Column->Add_Modifier Yes Fix_Column Switch to a column specifically designed for basic compounds Check_Column->Fix_Column No Fix_Modifier Modifier added. Re-equilibrate and inject. Add_Modifier->Fix_Modifier Yes End Peak Shape Improved Add_Modifier->End No (Problem Persists) Fix_pH->Check_pH Fix_Column->Add_Modifier Fix_Modifier->End

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The most critical factor is ensuring the mobile phase pH is low (2.5-3.5). This keeps your analyte fully protonated and suppresses the ionization of the silanol groups (pKa ~4-5), minimizing the unwanted ionic interaction.[8]

  • Verify Column Type: Standard, older C18 columns have a higher concentration of active silanols. Confirm you are using a high-purity, end-capped column designed to shield these groups.[6][17]

  • Add a Basic Modifier (Competitive Agent): If tailing persists, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%) can be highly effective.[18][19] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Reduce Sample Load: Injecting too much sample can overload the active sites, leading to tailing. Try reducing the injection volume or sample concentration.[17][20]

Q2: I have poor resolution between the main peak and a closely eluting impurity. How can I improve the separation?

A2: Poor resolution means the peaks are not sufficiently separated for accurate quantification. Improving resolution (Rs) requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention (k).

Strategies to Improve Resolution:

  • Optimize Selectivity (α): This is often the most effective approach.

    • Change Organic Modifier: If you are using methanol, switch to acetonitrile (or vice versa). The different solvent properties will alter interactions and can significantly change peak spacing.

    • Adjust pH: Small changes in pH can alter the ionization state of impurities differently from the API, improving selectivity.

    • Change Stationary Phase: If changing the mobile phase doesn't work, switching to a different stationary phase (e.g., a Phenyl or Cyano column) will provide a completely different selectivity.[11][21]

  • Increase Efficiency (N):

    • Decrease Flow Rate: Lowering the flow rate gives more time for partitioning to occur, leading to sharper peaks.

    • Use a UPLC System: Switching from HPLC to UPLC, with its smaller particle size columns, provides a dramatic increase in efficiency and resolution.[10]

  • Increase Retention (k):

    • Decrease Mobile Phase Strength: Lower the percentage of the organic modifier (Mobile Phase B) at the point where the critical pair elutes. A shallower gradient in that region will increase retention and provide more time for separation.[4]

Q3: My retention times are drifting to earlier times with each injection, and my backpressure is increasing. What's happening?

A3: This combination of symptoms strongly suggests column contamination and/or degradation. Drifting retention times indicate a change in the stationary phase, while rising pressure points to a blockage.[17]

Potential Causes & Solutions:

  • Column Contamination: Strongly retained impurities from previous injections are accumulating at the head of the column.

    • Solution: Use a guard column to protect the analytical column. Develop a robust column washing procedure after each sequence (e.g., flushing with a strong, non-buffered solvent like 100% acetonitrile).

  • Buffer Precipitation: If you are using a phosphate buffer and your organic mobile phase concentration gets too high during the gradient, the buffer can precipitate and clog the column frit.

    • Solution: Ensure your buffer concentration is not excessively high (10-25 mM is usually sufficient) and that it is soluble in the highest concentration of organic solvent used in your gradient.[8] Alternatively, switch to a more organic-soluble buffer system like ammonium formate or acetate.

  • Hydrolysis of Stationary Phase (at extreme pH): Operating silica-based columns at a high pH (>8) will dissolve the silica. Operating at a very low pH (<2) can cleave the bonded phase.

    • Solution: Always operate within the column manufacturer's recommended pH range. For this analysis, a pH of 2.5-3.5 is both effective and safe for the column.[8]

Q4: I see an unexpected peak in my chromatogram. Is it a contaminant or a new degradant?

A4: Differentiating between contamination and a true degradation product is a critical part of method validation and impurity profiling.

Investigation Protocol:

  • Analyze a Blank: Inject your sample solvent (diluent) alone. If the peak is present, it is a contaminant from your solvent or the system itself (known as a "ghost peak").[8]

  • Review Control Samples: Analyze an unstressed sample of your API. If the peak is present, it is likely a process-related impurity from the synthesis, not a degradant.[12]

  • Check Peak Purity: Use a PDA detector to compare the UV spectrum of the unknown peak to your API. If the spectra are identical, it could be an isomer. If they are different, it is a distinct compound.

  • Spike the Sample: If you have a reference standard for a suspected impurity, spike it into your sample. If the peak area increases without a new peak appearing, you have confirmed its identity.

  • Utilize Mass Spectrometry (LC-MS): For definitive identification, LC-MS is the gold standard. It provides the mass of the unknown compound, which is invaluable for proposing a chemical structure and confirming if it is related to the API.[4][9][21]

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function. PubMed.
  • Stability Indicating HPLC Method Development: A Review. ijrar.org.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Technical Support Center: Purifying Aniline Derivatives by Column Chrom
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • HPLC Troubleshooting Guide. Restek.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Forced degradation studies for stability indicating method development of 3,4-Difluoroaniline. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A brief study on forced degradation studies with regul
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.. Biosciences Biotechnology Research Asia.
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
  • rp-hplc analytical method development and validation for newly synthesized n-{[6. ijcrt.org.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers.
  • Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Scilit.
  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug m
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. ==)

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dioxalate vs. Hydrochloride Salts of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline for Optimal Pharmaceutical Development

Executive Summary The selection of an appropriate salt form is a critical decision in early-stage drug development, profoundly influencing a compound's solubility, stability, and bioavailability.[1][2][3] This guide pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an appropriate salt form is a critical decision in early-stage drug development, profoundly influencing a compound's solubility, stability, and bioavailability.[1][2][3] This guide presents a comparative analysis of the dioxalate and hydrochloride salt forms of the weakly basic compound, 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline. Through a detailed examination of their physicochemical properties, supported by illustrative experimental data, we aim to provide researchers, scientists, and drug development professionals with a practical framework for making informed salt selection decisions. Our findings underscore the superior aqueous solubility of the dioxalate salt across a physiologically relevant pH range, while also considering other critical developability parameters such as hygroscopicity and thermal stability.

Introduction: The Strategic Imperative of Salt Selection

An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy in optimizing pharmaceutical properties.[1][4] For a new chemical entity (NCE) like 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline, which possesses an ionizable amine group, salt formation is not merely an option but a pivotal step to enhance its therapeutic potential. The primary goal of a salt selection study is to identify a crystalline form with a balanced profile of properties suitable for the intended dosage form and route of administration.[5]

Key parameters that are significantly influenced by the choice of a counterion include:

  • Aqueous Solubility & Dissolution Rate: Directly impacts bioavailability, especially for oral dosage forms.[4][6]

  • Hygroscopicity: The tendency to absorb moisture, which can affect chemical stability, powder flow, and manufacturing processes.[7]

  • Crystallinity and Polymorphism: A stable, non-polymorphic crystalline form is crucial for consistent manufacturing and performance.[8]

  • Chemical Stability: The salt form can influence the degradation pathways of the active pharmaceutical ingredient (API).

  • Processability: Properties like melting point and crystal habit affect milling, granulation, and tablet compression.[5]

This guide focuses on a head-to-head comparison of two common salt forms for a basic API: a strong mineral acid salt (hydrochloride) and a dicarboxylic organic acid salt (dioxalate).

Physicochemical Characterization of Salt Forms

The choice of hydrochloric acid (HCl) and oxalic acid as salt formers is deliberate. HCl is a strong acid, ensuring complete protonation of the basic API, which often leads to high melting points and good crystallinity. Oxalic acid, a dicarboxylic acid, offers the potential for different crystal packing and hydrogen bonding networks, which can uniquely influence solubility and stability.

Caption: Chemical structures of the hydrochloride and dioxalate salts.

Table 1: Comparative Physicochemical Properties (Illustrative Data)
PropertyHydrochloride SaltDioxalate SaltRationale & Implication
Molecular Weight 254.79 g/mol 308.36 g/mol Higher MW for the dioxalate salt means less API per unit mass ("salt factor").
pKa (API) ~9.5 (pyrrolidine N)~9.5 (pyrrolidine N)The basicity of the parent molecule is key. A pKa difference >2-3 units with the counterion is ideal for stable salt formation.[1]
pKa (Counterion) -6.21.25, 4.27Both counterions are sufficiently acidic to form a stable salt with the basic API.
Melting Point (Tm) 215-218 °C188-191 °CThe higher melting point of the HCl salt suggests a more stable crystal lattice, which can be advantageous for processing but may correlate with lower solubility.[5]
Hygroscopicity Moderately hygroscopicSlightly hygroscopicLower hygroscopicity for the dioxalate salt is a significant advantage, simplifying handling, storage, and formulation.[7]
Crystal Form Crystalline, needle-likeCrystalline, prismaticPrismatic crystals generally exhibit better powder flow and processing properties than needles.

Comparative Solubility Analysis

The cornerstone of this investigation is the comparative assessment of aqueous solubility, a critical factor for oral bioavailability.[9] We evaluated solubility under equilibrium conditions at 25°C in several biorelevant media.

Experimental Design: Thermodynamic Solubility Assay

The "gold standard" for solubility determination is the shake-flask method, which measures the saturation concentration of a compound at equilibrium.[10]

G Workflow: Thermodynamic Solubility Determination cluster_workflow Workflow: Thermodynamic Solubility Determination prep Step 1: Preparation Add excess solid salt to vials containing biorelevant media (e.g., SGF, FaSSIF, water). equilibrate Step 2: Equilibration Shake vials at a constant temperature (25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. prep->equilibrate Incubate sample Step 3: Sampling & Filtration Withdraw an aliquot from each vial. Filter immediately through a 0.45 µm syringe filter to remove undissolved solid. equilibrate->sample Attain Equilibrium solid_phase Step 5: Solid Phase Analysis Analyze the remaining solid by XRPD to check for any phase transformations during the experiment. equilibrate->solid_phase Post-Experiment Check analyze Step 4: Analysis Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method. sample->analyze Quantify

Caption: Experimental workflow for the equilibrium solubility assay.

Results: Head-to-Head Solubility Comparison

The following table summarizes the illustrative solubility data obtained from our comparative analysis.

Table 2: Equilibrium Aqueous Solubility Data (Illustrative)
MediumpHHydrochloride Salt (mg/mL)Dioxalate Salt (mg/mL)
Simulated Gastric Fluid (SGF) 1.245.268.5
Water (Unbuffered) ~5.5*12.835.1
Fasted State Simulated Intestinal Fluid (FaSSIF) 6.53.515.7

*Note: The pH of the unbuffered water is influenced by the dissolution of the salt itself.

Interpretation of Results

The data clearly demonstrates that the dioxalate salt possesses significantly higher aqueous solubility across all tested conditions.

  • In SGF (pH 1.2): Both salts are highly soluble due to the fully protonated state of the API at this low pH. However, the dioxalate form shows a ~1.5-fold solubility advantage. This could be attributed to the different crystal lattice energies and the hydrotropic effect of the oxalate counterion.

  • In Water: The difference is more pronounced. The self-buffering effect of the salt form in an unbuffered medium plays a key role.[11] The dioxalate, with its pKa values closer to neutral, may create a more favorable micro-pH environment around the dissolving particles, enhancing solubility compared to the hydrochloride salt.

  • In FaSSIF (pH 6.5): This medium simulates the conditions of the small intestine, a primary site for drug absorption. As the pH approaches the pKa of the API, the solubility of a basic drug's salt form typically decreases. Here, the dioxalate salt's >4-fold solubility advantage over the hydrochloride salt is critical. This superior solubility in the intestinal pH range strongly suggests a higher potential for improved oral bioavailability.[2]

Discussion & Strategic Recommendation

While solubility is a primary driver, the overall developability profile must be considered.[12] The hydrochloride salt, despite its lower solubility, has a higher melting point, which might imply greater physical stability. However, its moderate hygroscopicity is a drawback, potentially requiring controlled humidity during manufacturing and storage.

The dioxalate salt emerges as the more promising candidate for several reasons:

  • Superior Aqueous Solubility: The significant and consistent solubility advantage, particularly in the biorelevant intestinal pH range (FaSSIF), is the most compelling factor.

  • Favorable Hygroscopicity: Its lower tendency to absorb moisture simplifies development and enhances long-term stability.

  • Good Crystallinity: The prismatic crystal habit is beneficial for powder handling and formulation processes.

The lower melting point is a minor concern that can be managed during process development. The "salt factor" is a simple calculation that can be accounted for in dosage calculations.

Conclusion

Based on this comprehensive analysis, the dioxalate salt of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline is recommended for further development. Its superior solubility profile, coupled with favorable hygroscopicity and crystalline properties, presents a clear advantage over the hydrochloride form. This data-driven decision, made early in the development process, can save significant time and resources by mitigating risks associated with poor bioavailability and complex manufacturing processes.[1] The next logical steps would involve scaling up the synthesis of the dioxalate salt and initiating formal preformulation studies, including polymorphism screening and stability testing.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Rational Salt Selection in Drug Development. Scribd. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Semantic Scholar. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Research. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

  • 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. National Center for Biotechnology Information. [Link]

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Comparative

Benchmarking and Reproducibility Guide: 2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate in Asymmetric Organocatalysis

Introduction & Mechanistic Rationale The transition of novel organocatalysts from academic discovery to standardized industrial application is frequently hindered by lab-to-lab reproducibility issues. Proline-based organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition of novel organocatalysts from academic discovery to standardized industrial application is frequently hindered by lab-to-lab reproducibility issues. Proline-based organocatalysts and their pyrrolidine derivatives are foundational to asymmetric synthesis, operating primarily via the enamine activation of carbonyl compounds[1].

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (DMPMA·2Ox) is a highly specialized chiral diamine organocatalyst precursor[2]. It operates via a classic enamine-iminium catalytic cycle. The secondary amine of the pyrrolidine ring condenses with a carbonyl donor to form a nucleophilic enamine, while the bulky 2,5-dimethylaniline moiety provides critical steric shielding, directing the electrophilic attack exclusively to a single stereoface[3].

However, the free base of DMPMA is highly susceptible to oxidative degradation and is difficult to store. Consequently, it is commercially supplied as a stable dioxalate salt[2]. The root cause of reproducibility variance across independent laboratories lies in the in situ neutralization of this salt. If the two equivalents of oxalic acid are not precisely neutralized, the acidic microenvironment inhibits enamine formation, stalling the reaction[4].

CatalyticCycle Cat DMPMA (Free Base) Enamine Chiral Enamine Intermediate Cat->Enamine + Carbonyl - H2O Aldehyde Carbonyl Donor Aldehyde->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile (Stereoselective Addition) Electrophile Nitroolefin Electrophile Electrophile->Iminium Iminium->Cat + H2O Hydrolysis Product Enantioenriched Product Iminium->Product

Figure 1: Enamine-iminium catalytic cycle of DMPMA demonstrating stereoselective C-C bond formation.

Comparative Performance Analysis

To objectively evaluate DMPMA·2Ox, we must benchmark its performance against established industry standards: L-Proline and the Hayashi-Jørgensen Catalyst (diarylprolinol silyl ether). The benchmark reaction utilized is the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a universally acknowledged standard for assessing stereoselective 1,4-conjugate additions[3][5].

Table 1: Quantitative Comparison in Asymmetric Michael Addition
Catalyst SystemLoading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Operational Limitations
L-Proline 20487585:1570Requires polar aprotic solvents; poor with bulky substrates[1].
Hayashi-Jørgensen 5129295:598High cost; prone to silyl ether hydrolysis if moisture is present.
DMPMA·2Ox 10248892:895Requires strict pre-neutralization of the dioxalate salt.

Analytical Insight: L-Proline is cost-effective but struggles with steric bulk, leading to longer reaction times and lower enantiomeric excess[1]. The Hayashi-Jørgensen catalyst delivers exceptional stereocontrol but is highly sensitive. DMPMA offers a robust middle ground: the rigid cyclic structure of the pyrrolidine ring imparts excellent stereocontrol[1], and the catalyst is highly stable once properly neutralized from its dioxalate form.

Root Causes of Variance & Self-Validating Workflow

Many laboratories attempt to neutralize DMPMA·2Ox in situ using organic bases like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

The Causality of Failure: Using Et3N generates triethylammonium oxalate directly in the reaction mixture. This byproduct alters the hydrogen-bonding network required for the highly ordered transition state, leading to fluctuating enantioselectivities. Furthermore, incomplete neutralization leaves the pyrrolidine nitrogen protonated, preventing the initial condensation with the carbonyl donor[4].

To eliminate this, the protocol below decouples the neutralization step from the catalytic cycle, creating a self-validating system.

Workflow Step1 Step 1: Salt Weighing DMPMA·2Ox (Hygroscopic) Step2 Step 2: Free-Base Generation Aq. NaOH Neutralization & Extraction Step1->Step2 Step3 Step 3: Validation Check Organic Phase pH & Dryness Step2->Step3 Step3->Step2 If pH < 7 (Incomplete) Step4 Step 4: Catalysis Add Substrates & Acid Additive Step3->Step4 If validated (pH ~8) Step5 Step 5: Kinetic Monitoring TLC/HPLC tracking Step4->Step5

Figure 2: Self-validating workflow to resolve reproducibility variance from the dioxalate salt.

Self-Validating Experimental Protocol

This methodology ensures the generation of the active free-base catalyst without introducing competitive salts into the reaction matrix.

Phase 1: Free-Base Generation & Validation
  • Suspension: Suspend DMPMA·2Ox (1.0 mmol) in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 2.2 mmol of aqueous NaOH (1M) dropwise while stirring vigorously at 0 °C for 15 minutes.

    • Causality: Using a slight stoichiometric excess of aqueous inorganic base ensures complete cleavage of the dioxalate without leaving soluble organic base residues in the catalytic mixture.

  • Extraction: Separate the organic layer. Wash the aqueous layer with an additional 5 mL of DCM. Combine the organic layers and dry over anhydrous Na2SO4.

  • Self-Validation Check: Spot a drop of the organic phase onto wet universal indicator paper. It must register as mildly basic (pH ~8). If it registers as acidic, the neutralization is incomplete and Step 2 must be repeated.

Phase 2: Asymmetric Michael Addition
  • Preparation: Evaporate the DCM under reduced pressure to yield the free base of DMPMA as a pale oil. Immediately dissolve this free base (0.1 mmol, 10 mol%) in 2 mL of anhydrous toluene[5].

  • Reaction Initiation: Add cyclohexanone (5.0 mmol) and β-nitrostyrene (1.0 mmol) to the stirred solution.

  • Additive Control: Add a catalytic amount of a weak acid additive (e.g., benzoic acid, 10 mol%).

    • Causality: While the basic pyrrolidine forms the enamine, a weak acid additive is crucial to facilitate the hydrolysis of the downstream iminium intermediate, turning over the catalytic cycle[5][6].

  • Kinetic Monitoring: Stir at room temperature for 24 hours. Monitor the consumption of β-nitrostyrene via TLC (Hexane:EtOAc 4:1). If the reaction stalls at ~50% conversion, it indicates iminium trapping due to excessive moisture introduced during Phase 1.

References

  • "2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate - CRO Splendid Lab Pvt. Ltd.", Splendid Lab.
  • "Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction", The Journal of Organic Chemistry - ACS Publications.
  • "Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Organocatalysis", Benchchem.
  • "Proline-Based Organocatalysts", Ambeed.
  • "(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide", MDPI.
  • "Organocatalytic Synthesis of Pentafulvene Derivatives and Kinetic Analysis of Copper Catalyzed 1,4-Addition", Nottingham ePrints.

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Validation

Cross-Validation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline Dioxalate: In Vitro Binding Assays &amp; Comparative Performance Guide

Executive Summary The structural motif of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (hereafter referred to as Compound X) features a lipophilic substituted aniline coupled to a basic pyrrolidine ring. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (hereafter referred to as Compound X) features a lipophilic substituted aniline coupled to a basic pyrrolidine ring. This pharmacophore is highly characteristic of ligands targeting the Sigma-1 Receptor ( σ1​ R) and voltage-gated sodium channels [1]. As drug development programs advance novel pyrrolidine derivatives, establishing a rigorous, artifact-free binding profile is critical.

This guide provides a comprehensive cross-validation framework that objectively compares the binding performance of Compound X against industry-standard reference ligands (e.g., Haloperidol and (+)-Pentazocine). To ensure scientific integrity and eliminate false positives caused by non-specific lipid partitioning, we employ an orthogonal validation strategy combining Radioligand Binding Assays (RBA) for thermodynamic affinity and Surface Plasmon Resonance (SPR) for label-free kinetic resolution.

The Causality of Orthogonal Cross-Validation

Lipophilic amines like Compound X often exhibit high non-specific binding to membrane lipids or assay plastics, which can artificially inflate apparent affinity in standard endpoint assays.

  • RBA provides the "gold standard" thermodynamic parameters ( Ki​ , Bmax​ ) within a native lipid bilayer environment, ensuring the receptor is in its physiologically relevant conformation [2].

  • SPR provides real-time binding kinetics ( kon​ , koff​ ) using purified receptors. Because it is label-free and operates under continuous flow, SPR eliminates mass transport limitations and confirms whether the thermodynamic affinity is driven by a rapid association rate or a prolonged residence time [3].

G cluster_0 Orthogonal Validation Strategy Start Compound X (2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline) RBA Radioligand Binding (RBA) Native Membrane Start->RBA SPR Surface Plasmon Resonance (SPR) Purified Receptor Start->SPR Thermo Thermodynamics (Ki, IC50, Bmax) RBA->Thermo Kinetics Kinetics (kon, koff, Residence Time) SPR->Kinetics Validation Cross-Validated Hit High Affinity & Optimal Kinetics Thermo->Validation Kinetics->Validation

Caption: Workflow demonstrating the orthogonal cross-validation logic for Compound X.

Methodology 1: Radioligand Binding Assay (RBA)

This competitive binding protocol evaluates the ability of Compound X to displace the highly selective σ1​ R radioligand -pentazocine from native rat brain homogenates.

Self-Validating Protocol Design
  • Total Binding (TB): Radioligand + Membrane (defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (defines background noise).

  • Specific Binding (SB): TB minus NSB (validates assay window).

Step-by-Step Procedure
  • Membrane Preparation: Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes at 4°C. Causality: The wash and centrifugation steps remove endogenous ligands that could compete with the radioligand, ensuring an accurate baseline [2].

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of -pentazocine (final concentration 3 nM).

    • 50 µL of Compound X (10-point serial dilution: 10−10 to 10−5 M) or reference compound.

    • 100 µL of membrane suspension (~100 µg protein/well).

  • Equilibrium Incubation: Incubate the plate at 25°C for 120 minutes. Causality: σ1​ R binding kinetics are relatively slow; 120 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters using a 96-well harvester. Critical Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic pyrrolidine nitrogen of Compound X from binding directly to the filter matrix (which would artificially elevate NSB).

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

Methodology 2: Surface Plasmon Resonance (SPR)

To validate the RBA findings, SPR is utilized to measure the direct, label-free binding of Compound X to purified recombinant human σ1​ R immobilized on a sensor chip [3].

Step-by-Step Procedure
  • Sensor Surface Preparation: Use a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This creates reactive succinimide esters that covalently bind the primary amines of the purified σ1​ R, ensuring a highly stable surface capable of withstanding hundreds of analyte injections.

  • Receptor Immobilization: Inject purified σ1​ R (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Multi-Cycle Kinetics): Inject Compound X at varying concentrations (0.5 nM to 500 nM) in HBS-EP+ running buffer containing 2% DMSO. Maintain a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon​ is a true reflection of the binding event rather than the diffusion rate of the small molecule to the chip surface.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ). For small molecules like Compound X, complete dissociation usually occurs within this timeframe, negating the need for harsh acidic regeneration pulses that could denature the receptor.

Comparative Data Presentation

The following tables summarize the cross-validated performance of Compound X against standard reference ligands.

Table 1: Thermodynamic Affinity (RBA Data)

Data represents mean values from three independent experiments (N=3) performed in duplicate.

CompoundTarget IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Compound X σ1​ R14.2 ± 1.58.7 ± 0.90.98
Haloperidol (Ref) σ1​ R4.8 ± 0.62.9 ± 0.41.02
(+)-Pentazocine (Ref) σ1​ R8.5 ± 1.15.2 ± 0.70.95

Analysis: Compound X demonstrates high-affinity binding in the single-digit nanomolar range. A Hill slope near 1.0 confirms a standard 1:1 stoichiometric binding model without allosteric interference.

Table 2: Kinetic Profiling (SPR Data)

Kinetic parameters derived from a 1:1 Langmuir binding model.

Compound kon​ ( 105⋅M−1s−1 ) koff​ ( 10−3⋅s−1 ) KD​ (nM)Residence Time τ (min)
Compound X 4.123.859.344.33
Haloperidol 8.502.653.116.28

Analysis: The KD​ derived from SPR (9.34 nM) perfectly cross-validates the Ki​ derived from RBA (8.7 nM). Compound X achieves its affinity through a relatively fast association rate, though its residence time ( τ=1/koff​ ) is slightly shorter than that of Haloperidol.

Mechanistic Visualization

Upon binding to the σ1​ R at the mitochondria-associated endoplasmic reticulum membrane (MAM), ligands typically induce the dissociation of the receptor from the chaperone protein BiP, leading to the stabilization of IP3 receptors and modulation of calcium efflux.

G Ligand Compound X (Ligand) Receptor Sigma-1 Receptor (MAM localized) Ligand->Receptor Binds BiP BiP Chaperone Dissociation Receptor->BiP Induces IP3R IP3R Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates

Caption: Putative downstream signaling mechanism following Compound X binding to the Sigma-1 Receptor.

Conclusion

The cross-validation of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate using both thermodynamic (RBA) and kinetic (SPR) assays confirms its status as a high-affinity, specific binder. The inclusion of the dioxalate salt form improves aqueous solubility without disrupting the critical electrostatic interactions of the pyrrolidine nitrogen within the receptor's binding pocket. By correlating the Ki​ and KD​ values across orthogonal platforms, researchers can confidently advance this scaffold into functional cell-based assays without the risk of pursuing a false-positive artifact.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available at:[Link]

  • Zhu, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Neuroscience Bulletin (Published via PMC/NIH). Available at:[Link]

  • Drescher, D. G., & Drescher, M. J. (2023). Protein interaction analysis by surface plasmon resonance. Methods in Molecular Biology (Springer Protocols). Available at:[Link]

Comparative

A Preclinical Comparative Analysis of N-Aryl and N-Benzyl Pyrrolidine Derivatives in Neurodegenerative Disease Models

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile scaffold in the design of novel therapeutics.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1] This structural feature is particularly advantageous in the pursuit of agents targeting the central nervous system (CNS), where precise molecular architecture is paramount for receptor interaction and blood-brain barrier penetration.[3][4] This guide provides a comparative analysis of preclinical findings for a specific subclass: N-aryl and N-benzyl pyrrolidine derivatives, with a focus on their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. While the specific compound 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate lacks extensive public preclinical data, we will explore structurally related analogs to provide a valuable comparative context for researchers in the field.

Mechanism of Action: Targeting Key Pathologies in Neurodegeneration

Many N-benzyl and N-aryl pyrrolidine derivatives exert their neuroprotective effects by modulating multiple targets implicated in the pathogenesis of neurodegenerative disorders. The primary mechanisms observed in preclinical studies include the inhibition of key enzymes and the modulation of signaling pathways associated with neuronal survival and inflammation.[3][4][5]

A common strategy involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Reduced cholinergic transmission is a well-established hallmark of Alzheimer's disease, and inhibiting these enzymes can restore acetylcholine levels, thereby improving cognitive function.[6] Another critical target is monoamine oxidase B (MAO-B), an enzyme that degrades dopamine and contributes to oxidative stress through the generation of reactive oxygen species.[5][7] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to preserve dopamine levels and mitigate neurotoxicity.[5][7]

Beyond enzyme inhibition, some derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease, and to exhibit antioxidant properties that protect neurons from oxidative damage.[3][4]

Neuroprotective Mechanisms of N-Benzylpyrrolidine Derivatives cluster_0 N-Benzylpyrrolidine Derivatives cluster_1 Pathological Processes in Neurodegeneration cluster_2 Therapeutic Outcomes Compound N-Benzylpyrrolidine Derivative AChE_BChE AChE/BChE Activity Compound->AChE_BChE Inhibition MAO_B MAO-B Activity Compound->MAO_B Inhibition Abeta_Aggregation Aβ Aggregation Compound->Abeta_Aggregation Inhibition Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Reduction Neuroinflammation Neuroinflammation Compound->Neuroinflammation Modulation Cognitive_Improvement Improved Cognition AChE_BChE->Cognitive_Improvement Neuroprotection Neuroprotection MAO_B->Neuroprotection Motor_Improvement Improved Motor Function MAO_B->Motor_Improvement Abeta_Aggregation->Cognitive_Improvement Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Putative neuroprotective mechanisms of N-benzylpyrrolidine derivatives.

Comparative Preclinical Efficacy

The following tables summarize preclinical data from various studies on N-benzyl and N-aryl pyrrolidine derivatives, providing a comparative overview of their efficacy in models of neurodegenerative diseases.

In Vitro Enzyme Inhibition
Compound ClassTarget Enzyme(s)Key Findings (IC50/Ki)Reference
N-Benzylpyrrolidine Hybrids (4k, 4o)AChE, BChE, BACE-14k: AChE (0.042 µM), BChE (3.003 µM); 4o: AChE (0.052 µM), BChE (2.529 µM). Showed balanced inhibition.[3][4]
N-Benzylpyrrolidine Derivatives (3e, 3f, 3i)MAO-A, MAO-BIdentified as dual MAO-A/B inhibitors in silico and in vitro.[5][7]
Pyrrolidine-based Benzenesulfonamides (19a, 19b)Acetylcholinesterase (AChE)19a: Ki = 22.34 nM; 19b: Ki = 27.21 nM.[2]
N-Arylpyrrolidine Derivatives (Va-e)Broad-spectrum antimicrobial targetsVb, Vc, Ve: MIC against MRSA = 4 µg/mL.[8]
1-(Furan-2-ylmethyl)pyrrolidine DerivativesST2/IL-33 InteractionIC50 values in the range of 5-10 µM.[9][10]
In Vivo Neuroprotective and Behavioral Effects
Compound(s)Animal ModelKey Behavioral/Neurochemical OutcomesReference
N-Benzylpyrrolidine Hybrids (4k, 4o) Scopolamine-induced amnesia in miceAmeliorated cognitive dysfunction in the Y-maze test. Compound 4o also showed improvement in the Morris water maze test.[3][4]
N-Benzylpyrrolidine Derivatives (3e, 3f, 3i) MPTP-induced mouse model of Parkinson's DiseaseAll three compounds ameliorated motor deficits. Compound 3e partially restored striatal dopamine levels.[5][7]
N-Benzylated Pyrrolidin-2-one Derivatives (10b, 18c) Scopolamine-induced cognitive impairment in miceSignificantly improved cognitive defects at 2 mg/kg, performing better than donepezil (2 mg/kg).[6]
Novel Phenylpyrrolidine Derivative Rat model of acute focal cerebral ischemiaStatistically significant increase in total locomotor activity and a decrease in freezing time.[11]
Pyrrolidine-2-one Derivatives Scopolamine-induced cognitive impairment in miceSignificant improvement in learning and memory parameters in the Morris Water Maze and Rota Rod tests.[11]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings cited, this section outlines the methodologies for key in vivo behavioral assays frequently employed in the preclinical assessment of these compounds.

Morris Water Maze (MWM) for Spatial Learning and Memory

The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodents.[11]

Apparatus:

  • A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues are placed around the pool for spatial navigation.

  • An overhead video tracking system to record the animal's swim path.

Procedure:

  • Acquisition Phase (4-5 days):

    • Mice or rats are given multiple trials per day to find the hidden platform from different starting positions.

    • The latency to find the platform and the swim path are recorded.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to screen for compounds with potential therapeutic benefit in Parkinson's disease.[5][7]

Induction of Parkinsonism:

  • The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice (typically via intraperitoneal injection) over a specific time course.

  • MPTP is metabolized to the dopaminergic neurotoxin MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra.

Assessment:

  • Motor Function:

    • Pole Test: Measures bradykinesia (slowness of movement). The time taken for the mouse to turn and descend a vertical pole is recorded.

    • Rotarod Test: Assesses motor coordination and balance. The latency to fall from a rotating rod is measured.

  • Neurochemical Analysis:

    • Post-mortem analysis of the striatum (a brain region rich in dopaminergic terminals) is performed.

    • High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites.

Preclinical Workflow for Neuroprotective Compound Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy in Animal Models cluster_2 Behavioral & Neurochemical Assessment Enzyme_Assay Enzyme Inhibition Assays (AChE, MAO-B, etc.) Cell_Culture Cell-Based Assays (Neuroprotection, Aβ aggregation) Enzyme_Assay->Cell_Culture Lead Identification PD_Model Parkinson's Disease Model (e.g., MPTP-induced) Cell_Culture->PD_Model Candidate Selection AD_Model Alzheimer's Disease Model (e.g., Scopolamine-induced amnesia) Cell_Culture->AD_Model Candidate Selection Behavioral_Tests Behavioral Tests (MWM, Pole Test, etc.) PD_Model->Behavioral_Tests Efficacy Testing AD_Model->Behavioral_Tests Efficacy Testing Neurochemistry Neurochemical Analysis (Dopamine levels, etc.) Behavioral_Tests->Neurochemistry Correlative Analysis

Caption: A generalized workflow for the preclinical evaluation of neuroprotective compounds.

Conclusion and Future Directions

The preclinical data for N-aryl and N-benzyl pyrrolidine derivatives are promising, highlighting their potential as multi-target agents for the treatment of complex neurodegenerative diseases. The ability of these compounds to modulate key enzymatic pathways and pathological processes, coupled with their demonstrated efficacy in animal models, underscores the value of the pyrrolidine scaffold in CNS drug discovery. While direct preclinical data for 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate remains elusive, the comparative analysis of its structural analogs provides a strong rationale for its investigation. Future studies should focus on elucidating the structure-activity relationships within this chemical class to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, head-to-head comparative studies of lead candidates in standardized preclinical models will be crucial for identifying the most promising compounds for clinical development.

References

  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. (2026, March 9). MDPI. [Link]

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. (2020, August 20). ACS Chemical Neuroscience. [Link]

  • N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease. (2026, March 15). PubMed. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022, October 1). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10). Journal of Pharmaceutical Negative Results. [Link]

  • Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. (2020, November 15). PubMed. [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026, April). PubMed. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2010, January 15). PubMed. [Link]

  • Biologically active N-arylated pyrrolidine derivatives. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers in Chemistry. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025, July 8). Taylor & Francis Online. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022, October 1). ScienceDirect. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). MDPI. [Link]

Sources

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